L-PHENYLALANINE (2-13C)
Description
BenchChem offers high-quality L-PHENYLALANINE (2-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-PHENYLALANINE (2-13C) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
166.18 |
|---|---|
Purity |
97% |
Origin of Product |
United States |
Foundational & Exploratory
chemical properties of L-phenylalanine (2-13C) for isotopic labeling
Executive Summary
L-Phenylalanine (2-13C), labeled specifically at the
This guide synthesizes the physicochemical properties of this isotopomer with advanced experimental protocols for its incorporation into recombinant proteins. It addresses the "scrambling" problem in biosynthesis and provides a self-validating workflow for high-yield isotopic enrichment.
Part 1: Chemical Identity & Physicochemical Properties[1][2]
The 2-13C isotopomer replaces the natural carbon-12 at the chiral center (
Table 1: Physicochemical Profile of L-Phenylalanine (2-13C)
| Property | Value / Description | Notes |
| Chemical Formula | One | |
| Molecular Weight | 166.20 g/mol | +1.00335 Da vs. natural L-Phe (165.[1]19) |
| Isotopic Enrichment | Critical for sensitivity in HSQC/HNCA experiments | |
| Chiral Purity | D-enantiomer impurities can inhibit cell growth | |
| Solubility (Water) | ~29.6 mg/mL (25°C) | Sparingly soluble; requires warm water or dilute acid/base |
| pKa Values | ||
| NMR Chemical Shift | Shift varies with pH and protein secondary structure | |
| Melting Point | 270–275°C (Decomposes) | Stable under standard autoclaving conditions |
Part 2: Isotopic Labeling Mechanics
Why the 2-13C (Alpha-Carbon) Position?
The
-
Backbone Connectivity (HNCA): In triple-resonance experiments (HNCA), magnetization is transferred from the amide proton (
) to the nitrogen ( ), and then to the -carbon ( ).-
Intra-residue:
(Strong coupling, Hz) -
Inter-residue:
(Weaker coupling, Hz) -
Utility: L-Phe (2-13C) provides a "beacon" to unambiguously assign phenylalanine residues in crowded spectra of large proteins (>25 kDa).
-
-
Metabolic Stability: Unlike the carboxyl carbon (1-13C), which can be lost as
during decarboxylation events, the 2-13C position is generally retained in the carbon skeleton during downstream anabolic processing (e.g., conversion to Tyrosine), making it a robust tracer for flux analysis.
Part 3: Applications in Structural Biology & Drug Discovery
Protein NMR Spectroscopy
L-Phe (2-13C) is essential for Segmental Labeling . By incorporating this amino acid into a deuterated background, researchers can isolate the aromatic residues' contributions to the protein core packing.
-
NOE Constraints: The
-carbon label helps resolve the assignment of the -protons and the aromatic ring protons via TOCSY transfers, critical for defining the hydrophobic core structure.
Metabolic Flux Analysis (MFA)
In drug development, tracking the fate of L-Phe (2-13C) reveals the activity of the Shikimate Pathway (in bacteria) or catabolic efficiency (in humans/mammalian cells).
-
Tracer Logic: If L-Phe (2-13C) is fed to cells, the appearance of
in Tyrosine pools indicates Phenylalanine Hydroxylase (PAH) activity. -
Scrambling Check: Lack of label redistribution into the TCA cycle intermediates confirms the metabolic rigidity of the Phe skeleton under tested conditions.
Part 4: Experimental Protocols
Protocol A: Incorporation into Recombinant Proteins (The "Shift-Limiting" Method)
Objective: Incorporate L-Phe (2-13C) into a target protein expressed in E. coli while suppressing endogenous synthesis to prevent isotopic dilution.
Reagents:
-
M9 Minimal Media (Standard)
-
L-Phenylalanine (2-13C)
-
Glyphosate (Shikimate pathway inhibitor)
-
Aromatic Cocktail (Tyr, Trp - Natural Abundance)
Workflow:
-
Inoculation: Grow E. coli (BL21-DE3) in M9 media containing natural
-glucose and -ammonium chloride at 37°C. -
Induction Readiness: Monitor
. When it reaches 0.6–0.8 , proceed to inhibition. -
Pathway Inhibition: Add Glyphosate (1 g/L) . This blocks 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), halting endogenous aromatic amino acid production.
-
Supplementation (The Critical Step):
-
Wait 15 minutes for inhibition to take effect.
-
Add L-Phenylalanine (2-13C) to a final concentration of 50–100 mg/L .
-
Add L-Tyrosine and L-Tryptophan (unlabeled) at 50 mg/L to support cell viability.
-
-
Induction: Add IPTG (1 mM) to induce protein expression.
-
Harvest: Incubate for 4–12 hours (depending on temperature) and harvest cells.
Validation:
-
Digest purified protein and analyze via LC-MS.
-
Success Metric: Mass shift of +1 Da for Phe-containing peptides compared to theoretical natural abundance.
Protocol B: Quality Control & Storage
-
Storage: Store powder at -20°C in a desiccator. 2-13C Phe is non-hygroscopic but sensitive to microbial degradation if moisture is introduced.
-
Solubility Check: Before adding to media, dissolve L-Phe (2-13C) in a small volume of warm water (40°C) or 0.1 M HCl to ensure complete dissolution. Undissolved crystals will lower incorporation yields.
Part 5: Visualization of Pathways & Logic
Diagram 1: The Shikimate Pathway & Inhibition Logic
This diagram illustrates where L-Phe (2-13C) enters the metabolism and how Glyphosate forces the cell to utilize the exogenous isotope.
Caption: Glyphosate blocks EPSP synthase, forcing the auxotrophic uptake of exogenous L-Phenylalanine (2-13C) for protein synthesis.[1]
Diagram 2: NMR Magnetization Transfer (HNCA)
This diagram details the flow of magnetization in a 3D HNCA experiment, highlighting the critical role of the 2-13C (
Caption: In HNCA experiments, the 2-13C label acts as the bridge between the amide nitrogen and the residue's identity.[2][3][4][5]
References
-
Lichtenecker, R. J., et al. (2013). Independent amino acid-specific labeling of the backbone and side chains of proteins. Journal of Biomolecular NMR. [Link]
-
Tugarinov, V., & Kay, L. E. (2003). Side chain methyl groups as probes of protein dynamics. Journal of Biomolecular NMR. [Link]
Sources
- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. meihonglab.com [meihonglab.com]
- 3. Serial 13C-based flux analysis of an L-phenylalanine-producing E. coli strain using the sensor reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
Precision Analytics: Molecular Weight & Application of L-Phenylalanine (2-13C)
Executive Summary & Core Directive
The "Difference" is not just 1 Dalton. For the casual observer, the difference between natural L-Phenylalanine and L-Phenylalanine (2-13C) is a single mass unit. For the analytical scientist, the difference is exactly 1.003355 Da , a value that dictates instrument resolution requirements, metabolic flux calculations, and nuclear magnetic resonance (NMR) coupling constants.[1]
This guide moves beyond basic stoichiometry to address the analytical utility of the 2-13C isotopologue. Unlike uniformly labeled (
The Physics of Mass: Exact Calculations
In high-precision mass spectrometry (HRMS), "nominal mass" is insufficient.[1] You must operate with monoisotopic masses to resolve the labeled compound from the natural isotopic envelope of the analyte.
Comparative Mass Table
The following data assumes the standard atomic weights:
| Property | Natural L-Phenylalanine | L-Phenylalanine (2-13C) | The "Difference" ( |
| Formula | |||
| Monoisotopic Mass | 165.07898 Da | 166.08233 Da | +1.00335 Da |
| Average Mol.[1][2][3] Weight | 165.19 g/mol | 166.19 g/mol | ~1.0 g/mol |
| Primary Application | Analyte / Substrate | Metabolic Tracer / NMR Probe | Site-Specificity |
The "M+1" Overlap Challenge (Critical Insight)
Warning: L-Phenylalanine (2-13C) is generally unsuitable as a quantification Internal Standard (IS) for low-resolution mass spectrometry (e.g., single quadrupole).[1]
-
Reason: Natural phenylalanine contains ~1.1%
naturally.[1] This creates a natural "M+1" peak at 166.08 Da in the unlabeled sample.[1] -
Consequence: If you spike 2-13C-Phe into a sample, its signal (at 166.[1]08) will be indistinguishable from the natural isotope tail of the endogenous phenylalanine.
-
Solution: For quantification, use
-Phe or -Phe ( Da).[1] Use 2-13C-Phe only for metabolic flux analysis or high-resolution mechanistic studies where you are tracing the specific fate of the alpha-carbon.
High-Fidelity Applications & Mechanisms
Nuclear Magnetic Resonance (NMR)
In NMR, the 2-13C label is placed specifically at the
-
Utility: It simplifies spectra compared to Uniform (
) labeling.[1] In , adjacent carbons couple ( ), splitting signals and reducing sensitivity.[1] -
Mechanism: With 2-13C, the
-carbon signal is enhanced without splitting from neighbors (unless those neighbors are also labeled via metabolism).[1] This allows researchers to track the backbone stability without signal dilution.[1]
Metabolic Flux Analysis (MFA)
This is the primary use case.[1] By feeding cells 2-13C-Phe, researchers can track:
-
Protein Synthesis: Incorporation rates into the proteome.[1]
-
Catabolism: The breakdown of Phe into Tyrosine (via Phenylalanine Hydroxylase) and subsequent entry into the TCA cycle.[1]
-
Pathway Validation: If the label appears in a metabolite where the C2 carbon is known to be cleaved, it indicates an alternative metabolic route.[1]
Experimental Protocol: 2-13C Metabolic Tracer Analysis
Objective: Trace the conversion of Phenylalanine to Tyrosine in mammalian cell culture using LC-HRMS.
Reagents & Setup
-
Tracer Medium: DMEM deficient in Phe/Tyr, supplemented with L-Phenylalanine (2-13C) (99% enrichment) at physiological concentration (0.4 mM).[1]
-
Control: Standard DMEM with natural Phe.[1]
-
Instrument: Q-Exactive (Orbitrap) or similar High-Resolution MS.[1]
-
Resolution Setting: > 70,000 @ m/z 200 (Essential to resolve fine isotopic structure if co-eluting interferences exist).
Workflow (Step-by-Step)
-
Pulse Labeling:
-
Quenching & Extraction:
-
LC-MS/MS Acquisition:
Data Analysis: The Isotope Correction
Since natural Phe contributes to the M+1 signal, you must mathematically correct the data.
Visualization of Workflows
Mass Spectrometry Isotope Logic
This diagram illustrates why high resolution is critical and how the labeled peak shifts relative to the natural envelope.
Caption: The "Interference Zone" demonstrates why 2-13C is a tracer, not a quant standard for low-res MS.
Metabolic Fate of C2-Phenylalanine
Tracking the specific carbon atom through the hydroxylation pathway.
Caption: The 2-13C label is retained during the conversion to Tyrosine, allowing flux measurement of PAH activity.
References
-
PubChem. (n.d.).[1] L-Phenylalanine Monoisotopic Mass Data. National Library of Medicine.[1] Retrieved from [Link][1]
-
NIST. (n.d.).[1] Atomic Weights and Isotopic Compositions for All Elements. National Institute of Standards and Technology.[1] Retrieved from [Link]
-
Buescher, J. M., et al. (2015).[1] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Retrieved from [Link]
Sources
Advanced Technical Guide: Applications of L-Phenylalanine (2-13C) in Structural Biology
Executive Summary
L-Phenylalanine (2-13C) —specifically labeled at the
This guide details the integration of L-Phenylalanine (2-13C) into solution and solid-state NMR workflows, metabolic flux analysis, and drug binding studies. It focuses on the mechanistic utility of the
Part 1: The Isotope & Structural Context
Molecular Definition & Nomenclature
In standard IUPAC amino acid nomenclature:
-
C1: Carboxyl carbon (
) -
C2: Alpha carbon (
) Target of L-Phenylalanine (2-13C) -
C3: Beta carbon (
) -
Ring Carbons: Typically numbered C1'-C6' or C
, C , etc.
The 2-13C label places a spin-active nucleus (
Why L-Phenylalanine (2-13C)?
Phenylalanine (Phe) residues are often found in hydrophobic cores and protein-protein interfaces.
-
Sparse Labeling: In proteins
kDa, uniform labeling leads to broad lines due to strong dipolar couplings ( ). Using 2-13C Phe eliminates adjacent carbon couplings (except when next to another labeled residue), significantly narrowing line widths. -
Backbone Dynamics: The
site is the primary reporter for and torsion angles. -
Metabolic Stability: In many expression systems (e.g., E. coli), Phe is not extensively scrambled into other amino acids, unlike Ala or Asp, ensuring the label remains distinct.
Part 2: NMR Spectroscopy Applications
Solution NMR: Residue-Specific Assignment
In large complexes, L-Phenylalanine (2-13C) is used to simplify HNCA and HN(CO)CA spectra. By introducing the label only at Phe residues, researchers can filter the spectra to observe only the amide strips corresponding to Phe residues or residues immediately following them.
Mechanism:
-
HNCA Experiment: Magnetization transfers from
. -
Result: Only Phe residues yield a signal. This acts as a "landmark" to anchor the sequential assignment of complex backbones.
Solid-State NMR (ssNMR): Distance & Torsion Measurements
In solid-state NMR, L-Phenylalanine (2-13C) is pivotal for measuring internuclear distances using REDOR (Rotational Echo Double Resonance) .
-
Distance Constraint: Measuring the dipolar coupling between Phe-
( ) and a specific or on a ligand/drug. -
Torsion Angles: The chemical shift anisotropy (CSA) of the
is sensitive to local electronic geometry, aiding in the refinement of angles in microcrystalline samples.
Visualization: REDOR Pulse Sequence Logic
The following diagram illustrates the logic of a REDOR experiment designed to measure the distance between the 2-13C label and a heteronucleus (e.g., 15N).
Part 3: Metabolic & Biosynthetic Applications
Metabolic Flux Analysis (MFA)
In metabolic engineering, L-Phenylalanine (2-13C) serves as a tracer to quantify protein synthesis rates and pathway bottlenecks. Because the C2 position is derived from the shikimate pathway precursors (specifically chorismate
Cell-Free Protein Synthesis (CFPS)
For toxic proteins or those requiring non-natural environments, CFPS is used. Adding L-Phenylalanine (2-13C) to the reaction mixture ensures 100% incorporation efficiency without the scrambling often seen in in vivo cultures.
Part 4: Experimental Protocols
Protocol A: Selective Labeling in E. coli for Solution NMR
Objective: Produce protein with
Reagents:
-
M9 Minimal Media (Standard)
-
Isotope Source: L-Phenylalanine (2-13C) (50–100 mg/L)
-
Unlabeled Amino Acids: 19 other AA mix (to suppress biosynthesis of unlabeled Phe).
Workflow:
-
Inoculation: Grow E. coli (BL21-DE3) in LB media until
. -
Wash: Centrifuge pellet (3000g, 15 min) and wash 2x with M9 salt solution to remove rich media traces.
-
Resuspension: Resuspend in M9 Minimal Media containing glucose (unlabeled) and
(unlabeled). -
Induction & Supplementation:
-
Add the 19 unlabeled amino acids (50 mg/L each).
-
Wait 15 minutes to shut down endogenous biosynthetic pathways (feedback inhibition).
-
Add L-Phenylalanine (2-13C) (50 mg/L).
-
Induce with IPTG (1 mM).
-
-
Harvest: Incubate 4–12 hours depending on temperature (
vs ).
Critical Checkpoint:
Self-Validation: Verify labeling efficiency using Mass Spectrometry (MALDI-TOF) on the purified protein. A mass shift of +1 Da per Phe residue compared to the unlabeled standard confirms incorporation.
Protocol B: Solid-State NMR Sample Prep
-
Crystallization/Precipitation: Concentrate protein to
. -
Rotor Filling: Pack ~30 mg of hydrated protein precipitate into a 3.2 mm MAS rotor.
-
Spinning: Spin at 10–20 kHz to average out chemical shift anisotropy (CSA).
Part 5: Data Analysis & Interpretation
Chemical Shift Reference (Phe )
When analyzing spectra, use the following standard chemical shift ranges for Phe
| Parameter | Typical Value (ppm) | Influence Factors |
| 55.0 – 62.0 ppm | Secondary structure ( | |
| Secondary Shift ( | +2 to +4 ppm ( | Deviations from random coil values |
| Secondary Shift ( | -1 to -3 ppm ( | Deviations from random coil values |
| ~35 Hz | One-bond coupling constant |
Calculating Distances from REDOR
The REDOR fraction (
-
Rule of Thumb: A strong REDOR effect (>50% dephasing) at short mixing times (<5 ms) indicates a distance
.
Part 6: Case Study – Drug Binding Site Mapping
Scenario: Determining if a novel inhibitor binds near the hydrophobic pocket of a target kinase. Method:
-
Label Kinase with L-Phenylalanine (2-13C).
-
Introduce Fluorine-labeled inhibitor (
-Ligand). -
Perform
REDOR ssNMR. -
Result: If the Phe residues in the pocket show signal dephasing, the ligand is within 5-8 Å of those specific residues.
References
-
Hong, M. (1999).
-Torsion Angles in Proteins by Selective and Extensive Labeling and Two-Dimensional Solid-State NMR. Journal of Magnetic Resonance. Retrieved from [Link] -
Castellani, F., et al. (2002). Structure of a protein determined by solid-state magic-angle-spinning NMR spectroscopy. Nature. Retrieved from [Link]
-
Lundström, P., et al. (2007). Fractional isotope labeling of proteins for NMR structural studies. Journal of Biomolecular NMR. Retrieved from [Link]
-
BMRB (Biological Magnetic Resonance Data Bank). (n.d.). L-Phenylalanine Chemical Shift Statistics. Retrieved from [Link]
An In-depth Technical Guide to Understanding the Spin Systems of L-phenylalanine (2-¹³C) in NMR
For researchers, scientists, and professionals in drug development, a comprehensive grasp of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating these structures in solution.[1][2] This guide provides an in-depth exploration of the spin systems of L-phenylalanine, with a specific focus on the insights gained from isotopic labeling at the C2 (α-carbon) position with ¹³C. We will delve into the theoretical underpinnings, practical experimental workflows, and data interpretation strategies essential for characterizing this isotopically labeled amino acid.
The Foundation: Spin Systems and the Power of Isotopic Labeling
In the realm of NMR, a spin system refers to a group of nuclear spins that interact with each other through J-coupling.[3][4] These interactions, mediated by bonding electrons, provide invaluable information about the connectivity of atoms within a molecule. For a molecule like L-phenylalanine, the protons on the aliphatic chain and the aromatic ring form distinct but interconnected spin systems.
Standard NMR often relies on the natural abundance of NMR-active nuclei. However, the low natural abundance of ¹³C (approximately 1.1%) makes the observation of carbon-carbon and carbon-proton couplings challenging. Isotopic labeling , the strategic incorporation of isotopes like ¹³C, ¹⁵N, or ²H, dramatically enhances the sensitivity and scope of NMR experiments.[5][6] Labeling L-phenylalanine at the C2 position with ¹³C provides a specific and powerful probe to investigate the local environment and connectivity around the chiral center of the amino acid.
The L-phenylalanine (2-¹³C) Spin System: A Detailed Look
The introduction of a ¹³C label at the C2 position (the α-carbon) fundamentally alters the observable spin-spin couplings in L-phenylalanine, creating a rich network of interactions that can be probed with various NMR experiments.
The chemical shifts of the protons and carbons in L-phenylalanine are sensitive to their local electronic environment. While slight variations can occur due to solvent, pH, and temperature, typical chemical shift ranges are well-established. Data from resources like the Biological Magnetic Resonance Bank (BMRB) provide a reliable reference for expected values.[7]
Table 1: Typical ¹H and ¹³C Chemical Shifts for L-phenylalanine in D₂O at pH 7.4 [7]
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Hα (H2) | 3.98 | Cα (C2) |
| Hβ₂ (H3) | 3.11 | Cβ (C3) |
| Hβ₃ (H3) | 3.27 | Cγ (C4) |
| Aromatic (H5, H6, H7) | 7.37 | Aromatic (C5, C9) |
| Aromatic (C6, C8) | ||
| Aromatic (C7) | ||
| Carbonyl (C1) |
Note: The specific labeling at C2 will not significantly alter the chemical shifts of other nuclei but will introduce observable heteronuclear couplings.
The strategic placement of the ¹³C label at the C2 position allows for the direct observation of several key J-couplings:
-
¹J(C2,H2): This is a large, one-bond coupling between the α-carbon and the α-proton. This direct correlation is a cornerstone for spectral assignment.
-
²J(C2,H3): A two-bond coupling between the α-carbon and the β-protons.
-
²J(C2,C1) and ²J(C2,C3): Two-bond couplings to the carbonyl and β-carbons, respectively.
-
³J(H2,H3): The three-bond vicinal coupling between the α- and β-protons, which is crucial for conformational analysis via the Karplus relationship.
-
³J(C2, Aromatic Protons): Longer-range, three-bond couplings may also be observable between the α-carbon and the aromatic protons.
The ability to measure these heteronuclear coupling constants provides precise constraints for structural and conformational analysis.[8]
Visualizing the Spin System
The following diagram illustrates the key through-bond J-coupling networks within L-phenylalanine (2-¹³C).
Caption: J-coupling network in L-phenylalanine (2-¹³C).
Experimental Workflow for Spin System Characterization
A multi-pronged approach using a suite of 1D and 2D NMR experiments is essential for the complete characterization of the L-phenylalanine (2-¹³C) spin system.
-
¹H NMR: The initial ¹H NMR spectrum provides an overview of the proton environment. The signals for the α-proton and β-protons will appear as multiplets due to homonuclear (¹H-¹H) and heteronuclear (¹H-¹³C) couplings.
-
¹³C NMR (with ¹H decoupling): This experiment yields sharp singlets for each carbon, confirming their chemical shifts. The signal for the labeled C2 will be significantly enhanced.
The COSY experiment is fundamental for identifying protons that are coupled to each other, typically over two or three bonds.[3][4]
-
Purpose: To establish the connectivity between H2 and the two H3 protons.
-
Expected Outcome: A cross-peak will be observed between the signal of H2 and the signals of H3, confirming their vicinal relationship. This helps to define the aliphatic portion of the spin system.
These experiments are the cornerstone for linking the proton and carbon frameworks of the molecule.
-
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies direct one-bond correlations between protons and their attached carbons.[9][10][11][12]
-
Purpose: To unambiguously assign the C2 carbon to its directly attached H2 proton.
-
Expected Outcome: A strong cross-peak will appear at the coordinates corresponding to the chemical shifts of H2 and the labeled C2.
-
-
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds.[9][10][13][14]
-
Purpose: To connect the C2-H2 spin pair to the rest of the molecule.
-
Expected Outcome:
-
Cross-peaks between H2 and C1 (carbonyl), C3 (β-carbon), and potentially C4 (γ-carbon).
-
Cross-peaks between the H3 protons and C2, providing further confirmation of the aliphatic connectivity.
-
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of experiments for characterizing the spin system of L-phenylalanine (2-¹³C).
Caption: Experimental workflow for spin system analysis.
Step-by-Step Experimental Protocols
The following are generalized protocols. Instrument-specific parameters should be optimized.
-
Dissolve 5-10 mg of L-phenylalanine (2-¹³C) in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Load the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
-
Acquire a standard 1D ¹H spectrum to determine the spectral width.
-
Set up a gradient-selected COSY experiment.
-
Acquire data with a sufficient number of scans per increment to achieve good signal-to-noise.
-
Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions.
-
Use the same sample and lock.
-
Set the ¹H and ¹³C spectral widths based on the 1D spectra.
-
Set up a gradient-selected, sensitivity-enhanced HSQC experiment.[15]
-
Optimize the delay for polarization transfer based on an average one-bond ¹J(C,H) coupling constant (typically ~145 Hz).
-
Acquire and process the 2D data.
-
Use the same sample and lock.
-
Set up a gradient-selected HMBC experiment.
-
Optimize the long-range coupling delay for an average nJ(C,H) of 4-10 Hz. It may be beneficial to run two HMBC experiments with different delays to capture a wider range of couplings.[10]
-
Acquire and process the 2D data.
Data Interpretation: Assembling the Puzzle
-
Identify the Aliphatic Spin System: In the COSY spectrum, locate the diagonal peak for the α-proton (H2) and trace its off-diagonal cross-peak to the β-protons (H3). This confirms the H2-H3 connectivity.
-
Anchor the Spin System with HSQC: In the HSQC spectrum, find the cross-peak that correlates the H2 signal with a ¹³C signal. This definitively assigns the labeled C2 carbon.
-
Build the Molecular Framework with HMBC:
-
From the H2 proton frequency in the HMBC spectrum, identify cross-peaks to C1 (carbonyl) and C3 (β-carbon). This establishes the backbone connectivity.
-
From the H3 proton frequencies, look for a correlation back to C2, confirming the assignment.
-
Correlations from the aromatic protons to C3 and C4 will link the aliphatic chain to the phenyl ring.
-
Conclusion
The targeted isotopic labeling of L-phenylalanine at the C2 position provides a powerful lens through which to examine its molecular structure and dynamics using NMR spectroscopy. By employing a systematic combination of 1D and 2D NMR experiments, particularly COSY, HSQC, and HMBC, researchers can unambiguously assign the atoms within the spin system and map their connectivity. This detailed understanding is crucial for applications ranging from fundamental biochemical studies to the rational design of pharmaceuticals. The principles and workflows outlined in this guide provide a robust framework for researchers to confidently characterize the spin systems of isotopically labeled molecules.
References
-
Oldfield Group Website - University of Illinois. A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. Available from: [Link]
-
MIT. Dynamics of Phenylalanine in the Solid State by NMR. Available from: [Link]
-
NIH. 1H–13C hetero-nuclear dipole–dipole couplings of methyl groups in stationary and magic angle spinning solid-state NMR experiments of peptides and proteins. Available from: [Link]
-
Springer. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Available from: [Link]
-
ACS Publications. Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Available from: [Link]
-
Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. Available from: [Link]
-
Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available from: [Link]
-
Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link]
-
Biological Magnetic Resonance Bank. bmse000045 L-Phenylalanine at BMRB. Available from: [Link]
-
PubMed. Determination of heteronuclear three-bond J-coupling constants in peptides by a simple heteronuclear relayed E.COSY experiment. Available from: [Link]
-
Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. Available from: [Link]
-
PMC. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Available from: [Link]
-
Chemistry LibreTexts. 4.7: NMR Spectroscopy. Available from: [Link]
-
Magritek. Application Note 7: Observing Spin Systems using COSY. Available from: [Link]
-
Magritek. Observing Spin Systems using COSY. Available from: [Link]
-
ACS Publications. Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. Available from: [Link]
-
ResearchGate. A comprehensive discussion of HMBC pulse sequences. 2. Some useful variants | Request PDF. Available from: [Link]
-
springerprofessional.de. Experimental Approaches of NMR Spectroscopy. Available from: [Link]
-
Bryan Sanctuary. Automated Extracting of Amino Acid Spin Systems in Proteins Using 3D HCCH-COSY. Available from: [Link]
-
YouTube. HMBC spectrum | Heteronuclear Multiple Bond Correlation. Available from: [Link]
-
The Journal of Chemical Physics. Intramolecular interactions of L-phenylalanine revealed by inner shell chemical shift. Available from: [Link]
-
Chemical Reviews. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Available from: [Link]
-
Wikipedia. Heteronuclear single quantum coherence spectroscopy. Available from: [Link]
-
ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Available from: [Link]
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Wikipedia. Nuclear magnetic resonance spectroscopy. Available from: [Link]
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The first thing we need to know is were do the peaks of an amino acid residue. The very basics of NMR of proteins. Available from: [Link]
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Eurisotop. Stable Isotopes for Biomolecular NMR. Available from: [Link]
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Wiley Online Library. A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Available from: [Link]
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ResearchGate. Topographic map of a 2D COSY NMR spectrum for a mixture of six free amino acids. Available from: [Link]
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Academia.edu. Stable isotope labeling methods for protein NMR spectroscopy. Available from: [Link]
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An In-depth Technical Guide to the Role of L-Phenylalanine (2-13C) in Peptide Conformation Studies
The Conundrum of Conformation: Why 3D Structure is Paramount in Peptide Science
In the realm of drug development and molecular biology, peptides represent a class of molecules with immense therapeutic potential. Their functions, from hormonal signaling to enzymatic inhibition, are inextricably linked to their three-dimensional structures. A peptide is not merely a linear sequence of amino acids; it is a dynamic entity that folds into a specific conformation to interact with its biological target. Understanding this conformation is the key to deciphering its mechanism of action, optimizing its efficacy, and ensuring its safety.
However, the inherent flexibility of many peptides makes them challenging subjects for structural elucidation. They can exist as an ensemble of interconverting structures in solution, complicating analysis by traditional methods like X-ray crystallography. This is where the precision of Nuclear Magnetic Resonance (NMR) spectroscopy, augmented by strategic isotopic labeling, provides an indispensable toolkit for researchers.
Illuminating Structure: The Synergy of NMR and Isotopic Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution, providing insights that are highly relevant to their biological context.[1] It operates by probing the magnetic properties of atomic nuclei. For peptides and proteins, the most informative nuclei are ¹H, ¹³C, and ¹⁵N.
The primary challenge is that the NMR-active ¹³C isotope has a very low natural abundance (about 1.1%), while the most common isotope, ¹²C, is NMR-inactive.[2] This makes detecting ¹³C signals in unlabeled peptides a slow and insensitive process. To overcome this, we employ stable isotope labeling: the strategic incorporation of atoms with specific isotopes, such as ¹³C, into the molecule.[3] This enriches the target peptide with NMR-active nuclei, dramatically enhancing signal sensitivity and enabling a suite of powerful multi-dimensional experiments that correlate different atoms through bonds and through space.[4][5]
The Specific Probe: Why L-Phenylalanine (2-¹³C) is a Powerful Reporter
While uniform labeling (enriching all carbons with ¹³C) is a common strategy, it can lead to overly complex spectra for larger peptides due to signal overlap.[6] A more elegant approach is site-specific labeling , where an isotope is placed at a single, strategic position. The choice of both the amino acid and the labeled position is critical.
The Value of Phenylalanine
Phenylalanine, an aromatic amino acid, is an excellent choice for a structural probe. Its bulky, hydrophobic side chain often plays a crucial role in defining a peptide's core structure or mediating interactions at protein-protein interfaces.[7] Therefore, understanding the conformation around a Phenylalanine residue can provide disproportionately valuable information about the peptide's overall fold and binding mode.
The Strategic Importance of the 2-¹³C (Cα) Position
The designation "2-¹³C" refers to the labeling of the second carbon atom in the Phenylalanine structure, which is the alpha-carbon (Cα) . This position is uniquely informative for several reasons:
-
Backbone Sentinel: The Cα is a part of the peptide backbone. Its local chemical environment is directly influenced by the peptide's secondary structure.
-
Sensitivity to Torsion Angles: The ¹³C chemical shift of the Cα is exquisitely sensitive to the backbone dihedral angles phi (φ) and psi (ψ). These angles define the local conformation, determining whether a residue is part of an α-helix, a β-sheet, or a random coil.[8][9]
-
Simplifying Spectra: Placing a single ¹³C label at the Cα of a Phenylalanine residue introduces a discrete, high-sensitivity probe into the peptide. This allows for the unambiguous assignment and monitoring of that specific site without the spectral crowding associated with uniform labeling.
The diagram below illustrates the specific placement of the ¹³C isotope at the Cα position of L-Phenylalanine.
Caption: Structure of L-Phenylalanine with a ¹³C label at the Cα (2-position).
The Experimental Workflow: From Synthesis to Structural Insight
Leveraging L-Phenylalanine (2-¹³C) in conformational studies follows a well-defined, multi-stage process. Each step is designed to maximize the quality of the final structural data.
Caption: Standard workflow for peptide conformational analysis using isotopic labeling.
Step 1: Synthesis and Purification of the Labeled Peptide
The journey begins with the chemical synthesis of the peptide. Solid-Phase Peptide Synthesis (SPPS) is the method of choice, allowing for the stepwise construction of the peptide chain on a solid resin support.[10]
Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin), chosen based on the desired C-terminal chemistry.
-
Amino Acid Coupling: Sequentially couple amino acids to the growing peptide chain. For all positions except the one of interest, use standard, unlabeled Fmoc-protected amino acids.
-
Incorporation of the Label: At the desired position in the sequence, use Fmoc-L-Phenylalanine(2-¹³C)-OH as the building block. The coupling reaction is typically mediated by an activating agent like HBTU or HATU in the presence of a base such as DIPEA.
-
Deprotection: After each coupling step, the Fmoc protecting group from the N-terminus is removed using a piperidine solution to prepare for the next coupling cycle.
-
Cleavage and Deprotection: Once the full sequence is assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a strong acid cocktail (e.g., Trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[11]
-
Verification: Confirm the mass of the purified peptide using Mass Spectrometry (e.g., LC-MS or MALDI-TOF) to ensure successful synthesis and incorporation of the single ¹³C label (which adds 1 Dalton to the monoisotopic mass).[11][12]
Step 2: NMR Data Acquisition
With the purified, labeled peptide in hand, the next step is to acquire the NMR data. The cornerstone experiment for this application is the 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment.[13]
Protocol: 2D ¹H-¹³C HSQC Experiment
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or a H₂O/D₂O mixture with a buffer to maintain a stable pH). Transfer the solution to a high-quality NMR tube.
-
Spectrometer Setup: Place the sample in a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for maximum sensitivity.[13] Tune and match the probe for both ¹H and ¹³C frequencies.
-
Acquisition Parameters:
-
Experiment: Select a sensitivity-enhanced HSQC pulse sequence (e.g., hsqcetf3gpsi).
-
Dimensions: The direct dimension (F2) will be ¹H, and the indirect dimension (F1) will be ¹³C.
-
Spectral Width: Set the ¹H spectral width to cover all proton signals (approx. 12-16 ppm). Set the ¹³C spectral width to specifically cover the Cα region (e.g., ~40-70 ppm) to optimize resolution.
-
¹J(CH) Coupling Constant: Set the one-bond coupling constant for the magnetization transfer to ~145 Hz, which is typical for Cα-Hα pairs.
-
Acquisition Time & Scans: Acquire sufficient scans to achieve a high signal-to-noise ratio. The acquisition is typically completed in 1-4 hours, depending on the sample concentration.
-
Step 3: Data Interpretation
The resulting 2D HSQC spectrum is a correlation map. A single peak will appear at the coordinates corresponding to the chemical shift of the Cα proton (¹H axis) and the Cα carbon (¹³C axis) of the labeled Phenylalanine residue.
The key to conformational analysis lies in the ¹³C chemical shift value. This value is compared against established "random coil" chemical shifts—the statistical average shifts for a given amino acid in a flexible, unstructured peptide.[14] Deviations from these random coil values are highly informative.
Data Presentation: Phenylalanine Cα Chemical Shifts
| Secondary Structure | Typical ¹³Cα Chemical Shift (ppm) | Δδ (δ_observed - δ_random_coil) | Causality |
| Random Coil | ~57.9 ppm | 0 | Baseline for an unstructured state. |
| α-Helix | ~61.0 ppm | +2.5 to +4.0 ppm | The helical geometry places the Cα in a deshielded electronic environment, shifting the signal downfield. |
| β-Sheet | ~56.0 ppm | -1.0 to -2.5 ppm | The extended β-strand conformation results in a more shielded environment for the Cα nucleus, shifting the signal upfield. |
Note: Exact values can vary based on solvent, temperature, and neighboring residues.
By simply observing the ¹³Cα chemical shift of the specifically labeled Phenylalanine, a researcher can make a direct and reliable inference about its local secondary structure. For example, a ¹³Cα shift of 61.5 ppm would be strong evidence that the Phenylalanine residue resides within an α-helical region of the peptide.
Impact in Drug Development and Beyond
The precision afforded by L-Phenylalanine (2-¹³C) labeling is not merely an academic exercise. It has profound implications for the development of peptide-based therapeutics.[10]
-
Structure-Activity Relationship (SAR) Studies: By introducing the label, developers can monitor how chemical modifications to the peptide affect its conformation at a specific, critical site.
-
Binding Studies: The chemical shift of the Cα label can be monitored upon titration with a target receptor or protein. A change in the chemical shift provides direct evidence of binding and can help map the interaction interface.
-
Stability Analysis: Conformational stability is crucial for a peptide drug's shelf-life and in vivo efficacy. NMR studies using labeled peptides can assess structural integrity under various conditions (e.g., different pH values or temperatures).[10]
This technique is a self-validating system. The purity and mass are confirmed by HPLC and Mass Spectrometry post-synthesis, and the NMR experiment itself provides a clear, unambiguous signal whose position on the spectrum is directly correlated with a known structural phenomenon. This logical and empirical coherence makes it a trustworthy and authoritative method in the field of peptide science.
References
-
PharmiWeb.com. (2022). Peptides Labeling with Stable Isotope. [Link]
-
Tycko, R. (2016). Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. PubMed Central. [Link]
-
Oldfield, E., et al. (2005). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Dipeptides. University of Illinois. [Link]
-
Indian Institute of Technology Bombay. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]
-
Opella, S.J., et al. (2008). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. National Institutes of Health. [Link]
-
Lichtenecker, R.J. (2014). Synthesis of aromatic 13C/2H-α-ketoacid precursors to be used in selective phenylalanine and tyrosine protein labelling. Organic & Biomolecular Chemistry. [Link]
-
JPT Peptide Technologies. (2024). Isotope Labeled Peptides: Precision Tools for Research. [Link]
-
Silantes GmbH. (2024). Stable Isotope-Labeled Peptides via Solid Phase Synthesis. [Link]
-
Gilson, Inc. (2023). Chromatography and Detection Methods for Peptide Purification. [Link]
-
Rapid Novor Inc. (2021). How to Determine Peptide Sequences. [Link]
-
Rowlinson, B., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Portland Press. [Link]
-
Lee, A.L., et al. (2016). Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins. PMC. [Link]
-
NMIMS Pharmacy. (2021). NMR in structural determination of proteins and peptides. [Link]
-
Williamson, M.P. (2013). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. PubMed. [Link]
Sources
- 1. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpt.com [jpt.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. creative-peptides.com [creative-peptides.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 9. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
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- 12. rapidnovor.com [rapidnovor.com]
- 13. youtube.com [youtube.com]
- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]
Technical Guide: L-Phenylalanine (2-13C) Chemical Shift References
This technical guide details the spectroscopic parameters, referencing standards, and experimental protocols for L-Phenylalanine (2-13C) . It is designed for researchers utilizing nuclear magnetic resonance (NMR) to probe protein structure, metabolic pathways, and solid-state dynamics.
Executive Summary
L-Phenylalanine labeled at the C2 position (α-carbon) is a high-fidelity probe for structural biology and metabolic tracing. The 2-13C nucleus acts as a sensitive reporter of local electronic environments, making it indispensable for determining protein secondary structure (via Chemical Shift Indexing) and studying supramolecular assemblies in the solid state.
This guide provides the authoritative chemical shift values, referencing protocols (IUPAC compliant), and correction factors required to ensure data integrity across solution and solid-state NMR experiments.
Theoretical Framework & Chemical Identity
Molecular Specifics
-
Target Isotope: Carbon-13 (
C)[1][2][3][4] -
Position: C2 (IUPAC organic nomenclature)
C (IUPAC biochemical nomenclature). -
Spin State:
-
Natural Abundance: 1.1% (enriched to >99% for this application).
The Physics of C Shielding
The chemical shift (
-
-Helix: Deshielding effect
Downfield shift (Higher ppm). -
-Sheet: Shielding effect
Upfield shift (Lower ppm).
Reference Standards & Data Repository
Solution State Standards (Random Coil)
The "Random Coil" value serves as the zero-point for secondary structure determination. Deviations from this value (Secondary Chemical Shift,
Table 1: Authoritative Random Coil Shifts for L-Phe (2-13C) Data based on Wishart et al. (J. Biomol. NMR) and BMRB standards.
| Parameter | Value (ppm) | Conditions | Reference Standard |
| Random Coil | 57.9 | pH 5.0, 25°C, Urea | DSS (0.0 ppm) |
| > 58.6 | Structured Protein | DSS | |
| < 57.2 | Structured Protein | DSS | |
| CSI Tolerance | ± 0.7 | - | - |
Critical Note: The value of 57.9 ppm is the consensus random coil shift for Phenylalanine C
. Shifts greater than 58.6 ppm indicate helical character; shifts less than 57.2 ppm indicate-strand character.
Solid-State NMR References
In solid-state NMR (ssNMR), internal standards like DSS are impractical. Adamantane is the universally accepted external secondary reference.
Table 2: Solid-State Referencing Standards
| Reference Compound | Signal | Usage | |
| Adamantane | Methylene (CH | 38.48 | Primary External Std (High Freq. Peak) |
| Adamantane | Methine (CH) | 29.45 | Secondary Check |
| Glycine | Carbonyl (CO) | 176.03 | Alternative External Std |
Protocol: Set the high-frequency methylene peak of external solid Adamantane to 38.48 ppm . This aligns the scale with the TMS=0 ppm convention used in solution state.
Experimental Protocols
Workflow: Accurate Chemical Shift Referencing
The following diagram outlines the decision process for selecting the correct referencing method based on sample state.
Figure 1: Decision tree for 13C chemical shift referencing in solution and solid-state NMR.
Protocol: Solid-State Referencing with Adamantane
-
Preparation: Pack a 3.2mm or 4mm MAS rotor with pure Adamantane.
-
Acquisition:
-
Spin rate: 10 kHz (typical).
-
Pulse sequence: Cross-Polarization (CP) with low power decoupling.
-
Scans: 4–16 (Adamantane has very high signal).
-
-
Calibration:
-
Process the spectrum.[6]
-
Identify the two peaks: Methylene (tall, left) and Methine (short, right).
-
Calibrate the Methylene peak to 38.48 ppm .
-
-
Application:
-
Record the "Spectrometer Frequency" (SF) or "Carrier Frequency" (O1).
-
Insert your L-Phe (2-13C) sample.
-
Apply the exact same frequency referencing parameters. Do not change the carrier frequency offset without calculating the ppm difference.
-
Secondary Structure Analysis (CSI)
To determine the secondary structure of a peptide containing L-Phe (2-13C), calculate the Secondary Chemical Shift (
Where
Table 3: Chemical Shift Index (CSI) Interpretation
| CSI Score | Structural Propensity | |
| +1 | ||
| -1 | ||
| 0 | Random Coil / Disordered |
Example Application:
If your L-Phe (2-13C) signal appears at 59.5 ppm :
References
-
Wishart, D. S., et al. (1995). "
H, C and N random coil NMR chemical shifts of the common amino acids." Journal of Biomolecular NMR, 5, 67-81.[2] -
Morcombe, C. R., & Zilm, K. W. (2003). "Chemical shift referencing in MAS solid state NMR." Journal of Magnetic Resonance, 162(2), 479-486.
- IUPAC Commission on Molecular Structure and Spectroscopy. (2001/2008). "Unified Scale for NMR Chemical Shifts." Pure and Applied Chemistry.
-
BMRB (Biological Magnetic Resonance Data Bank). "Chemical Shift Index (CSI) Reference Data."
-
IMSERC. "Chemical Shift Index Tables." Northwestern University.
Sources
- 1. researchgate.net [researchgate.net]
- 2. protein-nmr.org.uk [protein-nmr.org.uk]
- 3. Revise adamantane standard references (#202) · Issues · MRRC / NMRzoo / ssnake · GitLab [gitlab.science.ru.nl]
- 4. Characterization of protein secondary structure from NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jierongh.lab.nycu.edu.tw [jierongh.lab.nycu.edu.tw]
- 6. Protein chemical shifts arising from α-helices and β-sheets depend on solvent exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHEMICAL SHIFT INDEX [imserc.northwestern.edu]
An In-depth Technical Guide to Site-Specific Labeling with L-Phenylalanine (2-¹³C): Advancing Structural Biology and Drug Discovery
Introduction: Overcoming Complexity in Macromolecular Analysis
In the intricate world of protein science, a detailed understanding of structure and dynamics is paramount to unraveling biological function and accelerating drug development. However, the sheer complexity of large proteins and their assemblies often presents a formidable challenge to conventional analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for studying biomolecules in solution, can be hampered by spectral crowding and line broadening, especially in larger systems. This guide delves into a potent strategy to circumvent these limitations: site-specific isotope labeling, with a focus on the strategic incorporation of L-phenylalanine labeled with carbon-13 at the second position of its phenyl ring (L-phenylalanine (2-¹³C)). This targeted approach offers a surgical precision to spectroscopic analysis, enabling researchers to illuminate the structure, dynamics, and interactions of proteins with unprecedented clarity. For drug development professionals, this translates into a more efficient path to identifying and optimizing lead compounds.
Part 1: The Strategic Advantage of Site-Specific Phenylalanine (2-¹³C) Labeling
The selective introduction of a ¹³C isotope into the phenylalanine side chain provides a powerful handle for NMR studies, transforming a complex analytical problem into a manageable one. Phenylalanine residues are often found in the hydrophobic cores of proteins and at critical interfaces of protein-protein or protein-ligand interactions, making them ideal reporters of molecular events.[1]
Deconvoluting Complexity in NMR Spectra
Uniformly ¹³C-labeling a protein, while providing a wealth of information, often leads to overly complex NMR spectra due to the vast number of signals and through-bond scalar couplings between adjacent ¹³C atoms.[2] This spectral overlap can make resonance assignment and interpretation a daunting, if not impossible, task. Site-specific labeling with L-phenylalanine (2-¹³C) dramatically simplifies the ¹³C spectrum. By introducing the isotope at a single, specific carbon position within a select amino acid, the number of ¹³C signals is drastically reduced, leading to a clean and readily interpretable spectrum.[2][3]
Enhancing Spectral Resolution and Sensitivity
A key advantage of this specific labeling scheme is the significant reduction in one-bond ¹³C-¹³C scalar couplings, which are a major contributor to line broadening in uniformly labeled proteins.[2] The absence of these couplings results in sharper NMR signals, leading to enhanced spectral resolution and sensitivity. This is particularly crucial for studying large proteins and macromolecular complexes, where slow tumbling rates exacerbate line broadening.[4] Furthermore, the isolated ¹H-¹³C spin pair at the labeled position allows for the use of advanced NMR techniques like Transverse Relaxation-Optimized Spectroscopy (TROSY), which further mitigate relaxation-induced line broadening in large biomolecules.[4][5]
Probing Structure and Dynamics at Critical Sites
Phenylalanine residues, with their bulky aromatic side chains, often play crucial structural roles and are frequently located at key functional sites, such as enzyme active sites or protein-protein interaction interfaces.[1] By selectively labeling these residues, researchers can gain detailed insights into:
-
Local conformational changes: Alterations in the chemical environment of the labeled phenylalanine upon ligand binding or protein-protein interaction will be reflected as changes in its NMR chemical shift.
-
Protein dynamics: NMR relaxation experiments on the labeled site can provide information on the flexibility and motion of the phenylalanine side chain on a range of timescales.[1]
-
Intermolecular interactions: Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between the labeled phenylalanine and other atoms, both within the protein and in interacting molecules.
Applications in Drug Discovery
The precision offered by site-specific labeling is a significant boon for drug discovery programs.[6]
-
Fragment-Based Screening: NMR is a powerful tool for fragment-based drug discovery (FBDD). By monitoring the chemical shifts of labeled phenylalanine residues in a target protein upon the addition of small molecule fragments, researchers can rapidly identify binders and map their binding sites.[7][8]
-
Structure-Activity Relationship (SAR) Studies: As lead compounds are optimized, site-specific labeling can be used to precisely characterize the binding mode and the structural changes induced in the target protein, providing crucial information for rational drug design.
-
Allosteric Drug Discovery: Phenylalanine residues are often located in allosteric pockets. Labeling these sites can help in the discovery and characterization of allosteric modulators, which offer a promising avenue for therapeutic intervention.
Part 2: Methodologies for Site-Specific Incorporation of L-Phenylalanine (2-¹³C)
The successful incorporation of L-phenylalanine (2-¹³C) into a target protein requires a robust and efficient expression system. The two most common and effective methods are in vivo incorporation using auxotrophic bacterial strains and in vitro cell-free protein expression.
In Vivo Incorporation using Phenylalanine Auxotrophic Strains
This method leverages Escherichia coli strains that are incapable of synthesizing their own phenylalanine.[9][10][11] By providing L-phenylalanine (2-¹³C) in the growth medium, it is efficiently incorporated into the recombinant protein during expression.
Caption: Workflow for in vivo site-specific labeling.
-
Transformation: Transform a phenylalanine auxotrophic E. coli strain (e.g., a derivative of BL21(DE3)) with the plasmid encoding the protein of interest.
-
Starter Culture: Inoculate a single colony into a rich medium (e.g., LB broth) and grow overnight at 37°C.
-
Cell Harvest and Wash: Pellet the cells from the starter culture by centrifugation and wash them twice with a minimal medium lacking phenylalanine to remove any residual unlabeled amino acid.
-
Expression Culture: Resuspend the washed cells in a minimal medium supplemented with L-phenylalanine (2-¹³C) at a concentration typically ranging from 50 to 200 mg/L.[12][13] It is also advisable to add tyrosine and tryptophan to the medium to prevent metabolic conversion of the labeled phenylalanine.[13]
-
Induction: Grow the culture at the optimal temperature for protein expression to an OD₆₀₀ of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG).
-
Harvest and Purification: After the desired expression time, harvest the cells by centrifugation. The labeled protein can then be purified using standard chromatography techniques.
Cell-Free Protein Expression
Cell-free protein synthesis (CFPS) offers several advantages for site-specific labeling, including high efficiency of incorporation, reduced risk of metabolic scrambling, and the ability to express toxic proteins.[9][14][15][16][17]
Caption: Workflow for cell-free site-specific labeling.
-
Reaction Mixture Preparation: Prepare the cell-free reaction mixture according to the manufacturer's protocol. This typically includes the cell extract, an energy source (e.g., ATP, GTP), and a mixture of all amino acids except phenylalanine.
-
Addition of Labeled Amino Acid: Add L-phenylalanine (2-¹³C) to the reaction mixture at the desired final concentration.
-
Initiation of Synthesis: Add the plasmid or linear DNA template encoding the target protein to the reaction mixture to initiate protein synthesis.
-
Incubation: Incubate the reaction at the optimal temperature for the specific cell-free system, typically for several hours.
-
Purification: Following incubation, the labeled protein can be purified directly from the reaction mixture using appropriate chromatography methods.
Part 3: Experimental Considerations and Data Analysis
Optimizing Labeling Efficiency
To ensure high levels of incorporation and minimize isotopic scrambling, several factors should be considered:
| Parameter | In Vivo (Auxotroph) | Cell-Free | Rationale |
| Labeled Phe Concentration | 50-200 mg/L | Varies by kit | To ensure sufficient precursor for protein synthesis without being wasteful. |
| Addition of Tyr and Trp | Recommended | Not necessary | To prevent the metabolic conversion of labeled Phe into other aromatic amino acids in vivo.[13] |
| Growth/Reaction Time | Typically 4-16 hours post-induction | Typically 2-8 hours | To maximize protein yield while minimizing potential degradation or scrambling. |
| Purity of Labeled Phe | >98% | >98% | To avoid the incorporation of unlabeled contaminants. |
NMR Spectroscopic Techniques
The simplified spectra obtained from site-specifically labeled samples are amenable to a variety of powerful NMR experiments:
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the primary experiment used to visualize the correlation between the ¹³C and its attached proton at the labeled site. The resulting spectrum will show a single peak for each labeled phenylalanine residue.
-
¹³C-edited NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between the labeled phenylalanine and other protons in its vicinity, providing crucial distance restraints for structure determination.[3]
-
Relaxation Experiments (T₁, T₂, Heteronuclear NOE): These experiments measure the relaxation rates of the labeled nucleus, providing insights into the dynamics of the phenylalanine side chain.
Data Interpretation: A Simplified View
The primary advantage of site-specific labeling is the straightforward interpretation of the resulting NMR data. In a ¹H-¹³C HSQC spectrum of a protein labeled with L-phenylalanine (2-¹³C), each phenylalanine residue will ideally give rise to a single, well-resolved cross-peak. Changes in the chemical environment of a specific phenylalanine due to ligand binding, mutation, or a change in conformation will manifest as a shift in the position of its corresponding peak. The magnitude of this chemical shift perturbation can provide information on the strength and nature of the interaction.
Part 4: Case Studies and Future Directions
The utility of site-specific labeling with ¹³C-phenylalanine has been demonstrated in numerous studies of challenging biological systems. For instance, this technique has been instrumental in characterizing the conformational changes in G-protein coupled receptors upon ligand binding and in mapping the binding sites of small molecule inhibitors on enzymes.
The future of site-specific labeling is bright, with ongoing developments in both the chemical synthesis of labeled amino acids and the efficiency of incorporation methods.[5][12][18] The combination of site-specific labeling with other advanced NMR techniques, such as solid-state NMR and in-cell NMR, promises to further expand our ability to study complex biological systems in their native environments.
Conclusion
Site-specific labeling with L-phenylalanine (2-¹³C) is a powerful and versatile tool that provides an elegant solution to the problem of spectral complexity in NMR studies of proteins. By offering a simplified yet information-rich view of molecular structure, dynamics, and interactions, this technique empowers researchers in both academic and industrial settings to address fundamental biological questions and accelerate the pace of drug discovery. The methodologies outlined in this guide provide a practical framework for the successful implementation of this transformative technology.
References
- Hong Lab MIT. Selective and extensive 13C labeling of a membrane protein for solid-state NMR investigations.
- ResearchGate. Bacterial production of site specific 13C labeled phenylalanine and methodology for high level incorporation into bacterially expressed recombinant proteins.
- Creative Proteomics. Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.
- SpringerLink. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns.
- ACS Publications. 2D and 3D NMR Study of Phenylalanine Residues in Proteins by Reverse Isotopic Labeling.
- ACS Publications. Protein Structure Determination from 13C Spin-Diffusion Solid-State NMR Spectroscopy.
- Cambridge Isotope Laboratories. L-Phenylalanine (¹³C₉, 99%; ¹⁵N, 99%).
- OSTI.GOV. Precursor of origin determination in untargeted metabolomics TITLE: Tag you're it: Application of stable isotop.
- RSC Publishing. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins.
- Magnetic Resonance. Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors.
- ACS Publications. Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications.
- MDPI. NMR Structure Determinations of Small Proteins Using only One Fractionally 20% 13C- and Uniformly 100% 15N-Labeled Sample.
- ResearchGate. NMR-Based Screening of Proteins Containing 13 C-Labeled Methyl Groups.
- PMC. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins.
- ResearchGate. Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications.
- Thermo Fisher Scientific. Cell-Free Protein Expression for Generating Stable Isotope-Labeled Proteins.
- RSC Publishing. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells.
- PubMed. Isotopic labeling of metabolites in drug discovery applications.
- ACS Publications. NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups.
- bioRxiv. A Simple Method to Dual Site-Specifically Label a Protein Using Tryptophan Auxotrophic Escherichia coli.
- PMC. Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications.
- Synthelis. Why labeling proteins for NMR studies using cell-free systems?.
- PMC. Exploiting E. coli auxotrophs for leucine, valine, and threonine specific methyl labeling of large proteins for NMR applications.
- PMC. Profiling the metabolism of human cells by deep 13C labeling.
- Addgene. Escherichia coli auxotroph host strains for amino acid-selective isotope labeling of recombinant proteins..
- ScienceDirect. Escherichia coli cell-free protein synthesis and isotope labeling of mammalian proteins.
- JoVE. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids.
- bioRxiv. Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in engineered bacteria.
- Chemicals Knowledge Hub. The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences.
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Methodological & Application
Precision Nanometry in Drug Discovery: Solid-State NMR Distance Measurements using L-Phenylalanine (2-13C)
Application Note: AN-NMR-042
Executive Summary
This guide details the protocol for measuring precise inter-atomic distances (3–8 Å) in solid-state biomolecular assemblies using L-Phenylalanine (2-13C) . While uniform isotopic labeling is standard for assignment, sparse labeling with [2-13C]-Phe offers a strategic advantage in drug development and supramolecular studies. By isolating the
This protocol utilizes Rotational Echo Double Resonance (REDOR) , the gold standard for heteronuclear distance determination.[1][2]
Theoretical Basis & Mechanism
Why L-Phenylalanine (2-13C)?
In IUPAC nomenclature, the "2-position" of phenylalanine refers to the
-
Strategic Location: The
sits at the interface of the rigid polypeptide backbone and the rotameric side chain. -
Spectral Clarity: Unlike uniformly labeled (
) samples, where strong homonuclear couplings ( and dipolar) complicate data analysis, single-site labeling creates a "spin-dilute" environment. This allows for the precise measurement of weak dipolar couplings to non-bonded partners.
The REDOR Mechanism
Distance measurement relies on the heteronuclear dipolar coupling (
Under Magic Angle Spinning (MAS), this interaction is averaged to zero.[3] REDOR reintroduces this coupling by applying a train of rotor-synchronized
- Experiment: No dephasing pulses. Signal intensity is full.
- Experiment: Dephasing pulses applied. Signal intensity decays as a function of mixing time.
-
Result: The difference (
) is directly related to the distance.
Experimental Workflow
The following diagram illustrates the critical path from sample preparation to structural calculation.
Figure 1: End-to-end workflow for solid-state NMR distance measurements.
Detailed Protocol: C{ N} REDOR
This protocol assumes a standard 3-channel (H/C/N) solid-state NMR probe.
Sample Preparation (Incorporation)
To ensure high fidelity, the isotope must be incorporated without scrambling.
-
Expression System: Use E. coli auxotrophic strains (e.g., DL39) or disable shikimate pathway activity using glyphosate to prevent endogenous Phe synthesis.
-
Media: M9 minimal media supplemented with [2-13C]-L-Phenylalanine (50 mg/L) added 15 minutes prior to induction.
-
Rotor Packing: Centrifuge the hydrated protein/lipid complex directly into a 3.2 mm or 4 mm MAS rotor. Use spacers to center the sample within the RF coil.
Hardware Configuration
-
MAS Rate: 8,000 Hz
2 Hz. (Stability is critical for rotor synchronization). -
Temperature: Cooling gas at 250–270 K to prevent sample heating during high-power decoupling.
-
Field Strength: 400–600 MHz (
H frequency). Higher fields improve sensitivity but increase Chemical Shift Anisotropy (CSA), which must be refocused.
Pulse Sequence Setup
The sequence consists of Cross-Polarization (CP) to enhance
Critical Parameters:
-
C
-pulse: Must be hard and precise (typically 8–10 s). -
N
-pulse: Applied at half-rotor periods ( ) and the end of rotor periods ( ). -
XY-8 Phase Cycling: Use XY-8 phase cycling on the dephasing pulses to compensate for pulse imperfections and RF inhomogeneity.
Figure 2: Simplified logic of the REDOR pulse sequence channels.
Data Acquisition Strategy
-
Optimization: Calibrate pulse widths on a standard sample (e.g., [2-13C, 15N]-Glycine).
-
Interleaving: Acquire
and scans in an interleaved manner (e.g., 8 scans , 8 scans , repeat) to cancel out long-term spectrometer drift. -
Mixing Times: Collect data at multiple mixing times (
).-
Short mixing (2–4 ms): For strong couplings (one-bond).
-
Long mixing (10–20 ms): For the target long-range distance (3–6 Å).
-
Data Analysis & Interpretation
The Universal REDOR Curve
The signal fraction
Table 1: Expected Dephasing for 13C-15N Pairs
| Distance (Å) | Dipolar Coupling (Hz) | Time to 50% Dephasing (ms) | Context |
| 1.46 | ~900 | < 1.0 | One-bond (Intra-residue) |
| 2.50 | ~180 | 4.0 | Sequential Backbone ( |
| 4.00 | ~45 | 16.0 | Medium Range (Secondary Structure) |
| 5.00 | ~23 | > 30.0 | Long Range / Ligand Binding |
Calculating Distance
-
Extract peak intensities for
and . -
Calculate
. -
Fit the experimental curve to the analytical expression for an isolated spin pair (or numerically simulate using SIMPSON if multi-spin effects are suspected).
-
Correction: Account for natural abundance
C background (1.1%) if not subtracted.
Validation (Trustworthiness)
A robust experiment requires a Self-Validating Control .
The "Internal Ruler" Protocol:
Since you are labeling with [2-13C]-Phe, the distance between the C2 (
-
Run a short-mixing time REDOR (e.g., 0.5 ms to 1.0 ms).
-
Pass Criteria: You must observe rapid, near-complete dephasing (>80%) for the intra-residue interaction.
-
Fail Criteria: If the short-mixing data shows weak dephasing, your
-pulses are imperfect, or the rotor synchronization is drifting. Do not proceed to long-range measurement until this is fixed.
References
-
Gullion, T., & Schaefer, J. (1989). Rotational-echo double-resonance NMR.[2][4] Journal of Magnetic Resonance.
- Foundational paper establishing the REDOR technique.
-
Hong, M. (1999). Determination of multiple phi-torsion angles in proteins by solid-state NMR spectroscopy. Journal of Magnetic Resonance.
- Demonstrates the use of specific labeling (including Phe)
-
Jaroniec, C. P., et al. (2004). Frequency selective heteronuclear dipolar recoupling in rotating solids: Accurate 13C-15N distance measurements in uniformly 13C,15N-labeled peptides. Journal of the American Chemical Society.[5]
- Provides advanced protocols for handling multi-spin systems, relevant when considering background couplings.
-
Castellani, F., et al. (2002). Structure of a protein determined by solid-state magic-angle-spinning NMR spectroscopy. Nature.
- Seminal work illustrating the integration of distance constraints into full structural models.
Sources
Topic: Metabolic Flux Analysis Techniques Using L-Phenylalanine (2-¹³C) Tracer
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
Metabolic Flux Analysis (MFA) is a powerful methodology for the quantitative study of cellular metabolism.[1][2] The use of stable isotope tracers, such as ¹³C-labeled compounds, allows for the precise measurement of the rates (fluxes) of metabolic pathways in living cells.[3] This document provides a detailed guide to the principles and practice of using L-phenylalanine specifically labeled with ¹³C at the second carbon position (L-phenylalanine (2-¹³C)) as a tracer. Phenylalanine, an essential amino acid, serves as an exceptional probe for quantifying the dynamics of protein synthesis and degradation, as well as the flux through the phenylalanine hydroxylase pathway.[4][5] We present the underlying scientific rationale, step-by-step protocols for experimental execution from cell culture to mass spectrometry, and guidance on data interpretation, tailored for professionals in biomedical research and drug development.
Foundational Principles: Why L-Phenylalanine (2-¹³C)?
The choice of a tracer is paramount to the success of a metabolic flux study and is dictated by the specific biological question being addressed.[6] L-phenylalanine offers unique advantages for probing specific areas of metabolism.
-
An Essential Amino Acid Probe: In mammalian cells, phenylalanine is an essential amino acid, meaning it cannot be synthesized de novo. Its intracellular pool is supplied exclusively by uptake from the extracellular environment and the breakdown (proteolysis) of cellular proteins.[5] This simplifies metabolic modeling, as endogenous synthesis does not need to be factored in. Consequently, tracing the fate of labeled phenylalanine provides a direct window into two of the most energy-demanding processes in a cell: protein synthesis and degradation.
-
Defined Metabolic Fate: The primary catabolic fate of phenylalanine is its irreversible hydroxylation to form tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase.[7][8][9] This makes L-phenylalanine an excellent tracer for quantifying the activity of this specific and crucial metabolic node.
-
Positional Isotope Specificity (2-¹³C): The ¹³C label on the alpha-carbon (C2 position) is strategically important. This carbon is part of the amino acid backbone. When L-phenylalanine (2-¹³C) is activated and incorporated into a polypeptide chain during protein synthesis, the labeled carbon is stably retained. By measuring the ¹³C enrichment in protein-bound phenylalanine, one can directly calculate the rate of protein synthesis.
The Concept of Isotopic and Metabolic Steady State
For most MFA experiments, the system under study must reach both metabolic and isotopic steady state.[10][11]
-
Metabolic Steady State: This state is achieved when the concentrations of intracellular metabolites and the rates of all metabolic reactions are constant over time.[12][13] In typical batch cell cultures, this is approximated during the exponential growth phase.
-
Isotopic Steady State: This is reached when the fractional enrichment of ¹³C in the intracellular metabolites becomes constant.[13][14] Achieving this state requires incubating the cells with the ¹³C-labeled tracer for a sufficient duration, which can vary significantly between cell types and specific metabolic pools.[14] It is often necessary to perform a preliminary time-course experiment to determine the time required to reach isotopic steady state.
The Complete Experimental and Analytical Workflow
A successful MFA experiment requires meticulous attention to detail at every stage, from the initial cell culture to the final data analysis. The workflow is a self-validating system where the quality of the output is directly dependent on the precision of each preceding step.
Sources
- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Synthesis Determined from Non-Radioactive Phenylalanine Incorporated by Antarctic Fish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An isotopic method for measurement of muscle protein synthesis and degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mun.ca [mun.ca]
- 8. Reactome | Phenylalanine metabolism [reactome.org]
- 9. davuniversity.org [davuniversity.org]
- 10. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Proteomics Using SILAC with L-phenylalanine (2-¹³C)
A New Vista in Quantitative Proteomics: Leveraging L-phenylalanine (2-¹³C) for In-Depth Cellular Analysis
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful and versatile technique for quantitative mass spectrometry-based proteomics.[1][2] By metabolically incorporating stable isotope-labeled amino acids into proteins, SILAC enables the accurate relative quantification of thousands of proteins between different cell populations.[3][4] While L-lysine and L-arginine are the most commonly employed amino acids in SILAC experiments due to their prevalence in tryptic peptides, the use of other essential amino acids, such as L-phenylalanine, opens new avenues for specific research applications.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of cell culture media for SILAC using L-phenylalanine (2-¹³C). We will delve into the scientific rationale behind key protocol steps, provide a detailed, field-tested protocol, and address critical considerations, including the metabolic conversion of phenylalanine to tyrosine.
The Scientific Rationale: Why L-phenylalanine?
The choice of the isotopically labeled amino acid in a SILAC experiment is paramount and dictated by the biological question at hand. Phenylalanine, an essential amino acid, offers distinct advantages in certain experimental contexts:
-
Targeted Analysis of Phenylalanine Metabolism: Studies focusing on pathways involving phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine, can directly benefit from tracking the fate of labeled phenylalanine.[5][6] This is particularly relevant in research related to metabolic disorders like phenylketonuria (PKU).[7][8]
-
Complementary Proteome Coverage: While lysine and arginine labeling provides broad coverage, certain proteins or peptides may be rich in phenylalanine and deficient in lysine or arginine. Utilizing labeled phenylalanine can, therefore, offer complementary quantitative data.
-
Investigating Post-Translational Modifications on Phenylalanine: Although less common, post-translational modifications on phenylalanine residues can be investigated using this approach.
The use of L-phenylalanine (2-¹³C) provides a distinct mass shift that is readily detectable by mass spectrometry, allowing for the differentiation and quantification of proteins from "light" and "heavy" cell populations.
Critical Consideration: The Phenylalanine-to-Tyrosine Conversion
A key metabolic pathway to consider when using labeled phenylalanine is its enzymatic conversion to tyrosine by phenylalanine hydroxylase.[5][9] This means that a portion of the incorporated ¹³C label from L-phenylalanine (2-¹³C) will appear in tyrosine residues. This is not a flaw in the experimental design but rather a biological phenomenon that must be accounted for during data analysis.
Strategies to Address Phenylalanine-to-Tyrosine Conversion:
-
Dual Monitoring: The mass spectrometry data analysis workflow should be configured to search for and quantify peptides containing both labeled phenylalanine and labeled tyrosine.
-
Tyrosine-Free Media: To control for the contribution of exogenous tyrosine, it is highly recommended to use a custom medium that is deficient in both phenylalanine and tyrosine. This ensures that all cellular tyrosine is derived either from the supplemented unlabeled tyrosine (in the "light" condition) or from the conversion of the supplemented labeled phenylalanine (in the "heavy" condition).
-
Control Experiments: Performing a control SILAC experiment with labeled tyrosine can help to precisely quantify the conversion rate in the specific cell line and experimental conditions.
Experimental Workflow Overview
The overall workflow for a SILAC experiment using L-phenylalanine (2-¹³C) follows the established principles of the technique.
Figure 1. General workflow for a SILAC experiment using L-phenylalanine (2-¹³C).
Protocol: Preparation of SILAC Media with L-phenylalanine (2-¹³C)
This protocol details the preparation of 500 mL of "light" and "heavy" SILAC media. It is crucial to use a basal medium that is deficient in L-phenylalanine. Custom formulations of DMEM or RPMI-1640 lacking L-phenylalanine are commercially available.[10][11]
Materials
-
L-phenylalanine-free cell culture medium (e.g., DMEM or RPMI-1640)
-
L-phenylalanine (unlabeled)
-
L-phenylalanine (2-¹³C)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution (100x)
-
Sterile, pyrogen-free water (for stock solutions)
-
Sterile 0.22 µm filters
-
Sterile storage bottles
Stock Solution Preparation
-
"Light" L-phenylalanine Stock (100x):
-
Based on the standard concentration in your chosen medium (see Table 1), calculate the amount of unlabeled L-phenylalanine needed. For DMEM (high glucose), this is typically 66 mg/L.[12] To make a 100x stock, dissolve 330 mg of L-phenylalanine in 50 mL of sterile water.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Aliquot and store at -20°C.
-
-
"Heavy" L-phenylalanine (2-¹³C) Stock (100x):
-
Use the same concentration as the "light" stock (e.g., 6.6 mg/mL). Dissolve 330 mg of L-phenylalanine (2-¹³C) in 50 mL of sterile water.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Aliquot and store at -20°C.
-
Table 1: Standard L-phenylalanine Concentrations in Common Media
| Medium | L-phenylalanine Concentration (mg/L) |
| DMEM (High Glucose) | 66 |
| RPMI-1640 | 15 |
Note: It is recommended to use the standard physiological concentration of the amino acid in the chosen medium to maintain normal cell growth and protein synthesis rates.
Media Formulation
For 500 mL of complete SILAC medium:
-
Start with 445 mL of L-phenylalanine-free basal medium.
-
Add 50 mL of dialyzed Fetal Bovine Serum (dFBS) to a final concentration of 10%.
-
Add 5 mL of 100x Penicillin-Streptomycin solution.
-
For "Light" Medium: Add 5 mL of the 100x "Light" L-phenylalanine stock solution.
-
For "Heavy" Medium: Add 5 mL of the 100x "Heavy" L-phenylalanine (2-¹³C) stock solution.
-
Mix the final solutions gently and thoroughly.
-
The complete media can be stored at 4°C for up to one month.
Validation and Quality Control: Ensuring Experimental Integrity
A successful SILAC experiment hinges on the complete incorporation of the labeled amino acid.
-
Adaptation Phase: Cells should be cultured for at least five to six passages in the respective SILAC media to ensure near-complete incorporation of the labeled amino acid.[13]
-
Incorporation Check: After the adaptation phase, it is essential to verify the incorporation efficiency. This can be done by:
-
Harvesting a small population of cells from the "heavy" culture.
-
Lysing the cells and digesting the proteins.
-
Analyzing the peptides by LC-MS/MS.
-
Searching the data for peptides containing phenylalanine and calculating the ratio of heavy to light forms. Incorporation should be >97% for accurate quantification.
-
Troubleshooting Common Issues
-
Incomplete Labeling:
-
Cause: Insufficient number of cell doublings in SILAC media.
-
Solution: Extend the adaptation phase for another one to two passages.
-
Cause: Contamination with unlabeled amino acids from non-dialyzed serum or other supplements.
-
Solution: Ensure the use of high-quality dialyzed FBS and check the composition of all media supplements.
-
-
Poor Cell Growth:
-
Cause: The specific cell line may be sensitive to the customized media.
-
Solution: Optimize the concentration of dFBS or add other growth supplements. Ensure the final concentration of L-phenylalanine is appropriate for the cell line.
-
-
Complex Mass Spectra due to Phenylalanine-to-Tyrosine Conversion:
-
Cause: Inherent metabolic activity of the cells.
-
Solution: As discussed, this is expected. Utilize a data analysis software capable of handling multiple labeled amino acids and their conversions. If the conversion is extensive and complicates analysis, consider using a cell line with lower phenylalanine hydroxylase activity or co-labeling with heavy tyrosine.
-
Conclusion
The use of L-phenylalanine (2-¹³C) in SILAC experiments provides a valuable tool for quantitative proteomics, particularly for studies focused on phenylalanine metabolism and for achieving complementary proteome coverage. By understanding the underlying scientific principles, adhering to a meticulous protocol, and accounting for the metabolic conversion to tyrosine, researchers can successfully employ this technique to gain deeper insights into complex biological systems.
References
-
HiMedia Laboratories. (n.d.). RPMI-1640. Retrieved from [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). A Practical Formulation Guide for SILAC Technology. Retrieved from [Link]
-
Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R., 3rd. (2013). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Methods in molecular biology (Clifton, N.J.), 1007, 193–204. [Link]
-
Animated biology with Arpan. (2022, December 1). Stable isotope labeling by amino acids in cell culture | applications of SILAC. YouTube. Retrieved from [Link]
-
NPTEL-NOC IITM. (2013, June 5). Mod-24 Lec-24 Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture(SILAC). YouTube. Retrieved from [Link]
-
Takeuchi, K., Frueh, D. P., Sun, Z. Y. J., H-C., & Wagner, G. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Organic Letters, 23(17), 6808–6812. [Link]
-
He, L., Zhang, Y., Liu, Y., Sun, L., & Li, H. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Theranostics, 11(15), 7246–7257. [Link]
-
van der Stel, W. A., van der Burg-van de Scheur, C., van der Wegen, P., Hogendoorn, P. C. W., & van de Water, B. (2024). Preparation of a universally usable, animal product free, defined medium for 2D and 3D culturing of normal and cancer cells. Scientific reports, 14(1), 2733. [Link]
-
Thompson, G. N., Pacy, P. J., Merritt, H., Ford, G. C., & Halliday, D. (1989). The conversion of phenylalanine to tyrosine in man. Direct measurement by continuous intravenous tracer infusions of L-[ring-2H5]phenylalanine and L-[1-13C] tyrosine in the postabsorptive state. The Journal of clinical investigation, 84(4), 1025–1032. [Link]
-
Pearson. (n.d.). Individuals with phenylketonuria cannot convert phenylalanine. Klug 12th Edition Ch 14 Problem 13. Retrieved from [Link]
-
Wikipedia. (2023, November 26). Stable isotope labeling by amino acids in cell culture. Retrieved from [Link]
-
Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242–1249. [Link]
-
Ong, S. E., & Mann, M. (2005). Stable isotope labeling by amino acids in cell culture for quantitative proteomics. Methods in molecular biology (Clifton, N.J.), 310, 197–205. [Link]
- Iscove, N. N., & Melchers, F. (1989). U.S. Patent No. 4,816,401. Washington, DC: U.S.
-
Elango, R., Ball, R. O., & Pencharz, P. B. (2009). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. The Journal of nutrition, 139(10), 1859–1864. [Link]
-
Ryan, K. R., Reid, D. J., & Rose, J. C. (2018). Analysis of [ 13 C 6 ]-phenylalanine enrichment with the high-resolution orbitrap MS. Journal of the American Society for Mass Spectrometry, 29(1), 169–172. [Link]
-
Cell Culture Technologies. (n.d.). CustomMade. Retrieved from [Link]
-
DAV University. (n.d.). Metabolism of tyrosine and phenylalanine. Retrieved from [Link]
-
Harrison, A. G. (2002). Effect of Phenylalanine on the Fragmentation of Deprotonated Peptides. CORE. Retrieved from [Link]
-
Liu, C. H., Chen, C. H., & Lee, C. K. (2008). Amino acids concentrations in RPMI 1640. Bioprocess and biosystems engineering, 31(6), 577–584. [Link]
-
Otting, G. (2023). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Journal of biomolecular NMR, 77(5-6), 253–268. [Link]
-
Waters Corporation. (2017, October 30). Introduction to Peptides and Proteins for Bioanalysis Using LC-MS. YouTube. Retrieved from [Link]
-
Capricorn Scientific. (n.d.). RPMI 1640 product information. Retrieved from [Link]
-
Blau, N., van Spronsen, F. J., & Levy, H. L. (2010). Disorders of phenylalanine and tyrosine metabolism. Baillière's clinical endocrinology and metabolism, 24(2), 193–207. [Link]
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Capricorn Scientific. (n.d.). DMEM High Glucose (4.5 g/L), with L-Glutamine. Retrieved from [Link]
-
Li, Y., Zhu, J., Liu, Y., & Zhang, Y. (2014). Rational development of a serum-free medium and fed-batch process for a GS-CHO cell line expressing recombinant antibody. Cytotechnology, 66(4), 567–578. [Link]
-
Pro-Risti´c, J., Stojkovi´c, D., Stojanov, M., & Kova´c, M. (2012). L-Phenylalanine concentration in blood of phenylketonuria patients: a modified enzyme colorimetric assay compared with amino acid analysis, tandem mass spectrometry, and HPLC methods. Clinical chemistry and laboratory medicine, 50(11), 1957–1963. [Link]
-
Tummala, S., Sontake, V., & Pranami, G. (2019). Propagation of Plasma L-Phenylalanine Concentration Fluctuations to the Neurovascular Unit in Phenylketonuria: An in silico Study. Frontiers in neuroscience, 13, 356. [Link]
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- 10. usbio.net [usbio.net]
- 11. usbio.net [usbio.net]
- 12. DMEM High Glucose, with L-Glutamine | DMEM Medium [capricorn-scientific.com]
- 13. isotope.com [isotope.com]
Application Note: Precision Synthesis of Peptides Containing L-Phenylalanine (2-13C)
This Application Note is structured to guide researchers through the high-precision synthesis of peptides incorporating L-Phenylalanine (2-13C) . Unlike standard solid-phase peptide synthesis (SPPS), where reagent excess is common, this protocol prioritizes isotopic conservation without compromising coupling efficiency.
Strategic Overview & Scientific Rationale
The incorporation of L-Phenylalanine (2-13C) (where the isotopic label is located at the
Why L-Phenylalanine (2-13C)?
-
Backbone Dynamics: The C
site is the pivot point for and dihedral angles. Enrichment here allows for direct measurement of backbone relaxation rates ( , ) and order parameters ( ) specific to the phenylalanine residue, which is often involved in hydrophobic core packing or -stacking interactions. -
Metabolic Tracking: In metabolic flux analysis, the C2 position serves as a stable marker that is less prone to scrambling compared to carboxyl (C1) labels during decarboxylation events.
-
Structural Constraints: In REDOR (Rotational Echo Double Resonance) NMR, C
labeling provides distance constraints to other nuclei (e.g., N in a neighboring residue) to determine secondary structure.
The "Isotope-Sparing" Imperative
Commercially available Fmoc-L-Phenylalanine(2-13C)-OH is significantly more expensive than unlabeled amino acids. Standard SPPS protocols use 5–10 equivalents of amino acid to drive reactions to completion. This is wasteful for labeled substrates. This guide employs a Stoichiometric High-Efficiency Coupling (SHEC) strategy to maximize incorporation rates using only 1.2–1.5 equivalents of the labeled monomer.
Materials & Reagents
| Component | Specification | Purpose |
| Labeled Precursor | Fmoc-L-Phenylalanine(2-13C)-OH | Target residue. (>99% isotopic enrichment). |
| Coupling Reagent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | High-activity coupling agent for near-stoichiometric reactions. |
| Base | HOAt (1-Hydroxy-7-azabenzotriazole) | Additive to suppress racemization and enhance kinetics. |
| Base | DIPEA (N,N-Diisopropylethylamine) | Activator base (anhydrous). |
| Resin | Rink Amide or Wang Resin (Low loading: 0.3–0.5 mmol/g) | Lower loading reduces steric hindrance, improving coupling yield. |
| Solvent | DMF (Dimethylformamide), Peptide Grade | Main reaction solvent. |
Experimental Protocol: The SHEC Strategy
Phase 1: Resin Preparation & Pre-Labeling Steps
To ensure the expensive labeled residue encounters a pristine N-terminus, the amino acid immediately preceding the labeled Phe must be coupled with absolute completeness.
-
Swelling: Swell resin (e.g., 100 mg) in DMF for 30 mins.
-
Pre-Sequence Synthesis: Synthesize the C-terminal sequence up to the residue (
) before the labeled Phenylalanine using standard Fmoc protocols (5 eq. AA, HBTU/DIEA). -
The "Clean-Slate" Double Couple:
-
Perform a double coupling of
. -
Capping: Acetylate any unreacted amines on the resin using Acetic Anhydride/Pyridine (1:1) for 5 mins. This ensures that only valid growing chains are available for the expensive labeled Phe.
-
-
Deprotection: Remove Fmoc from
(20% Piperidine/DMF, 2 x 5 min). Wash DMF x 5, DCM x 3, DMF x 3.
Phase 2: Coupling L-Phenylalanine (2-13C)
Critical Step: Do not use an automated synthesizer for this step to avoid dead-volume loss.
-
Activation Mixture Preparation:
-
Calculate 1.2 equivalents of Fmoc-L-Phe(2-13C)-OH relative to resin loading.
-
Weigh AA into a small vial. Add 1.15 equivalents of HATU.
-
Dissolve in minimal dry DMF (concentration ~0.5 M).
-
Add 2.4 equivalents of DIPEA immediately before adding to the resin.
-
Note: HOAt (1.2 eq) can be added if racemization is a concern, though Phe is generally stable.
-
-
Coupling Reaction:
-
Add the activated solution manually to the resin reactor.
-
Agitate gently (nitrogen bubbling or shaker) for 2 to 4 hours at Room Temperature.
-
Avoid microwave heating for this step to prevent any risk of racemization or degradation of the precious label.
-
-
Monitoring (The Kaiser Test):
-
Remove a few resin beads. Wash with Ethanol.
-
Add Ninhydrin reagents. Heat at 100°C for 2 mins.
-
Result:
-
Colorless/Yellow: Coupling complete (>99%). Proceed.
-
Blue: Incomplete coupling. Do NOT add more labeled AA. Instead, perform a "re-coupling" by draining the solvent (save it!) and adding fresh HATU/DIPEA in DMF to the resin to reactivate any bound but unreacted species, or simply extend time.
-
-
-
Capping (Crucial):
-
After the labeled step, cap unreacted chains with Acetic Anhydride. This prevents deletion sequences (n-1 peptides) that would complicate purification.
-
Phase 3: Post-Label Elongation & Cleavage
-
Continue synthesis of the remaining sequence using standard excess (5 eq) protocols.
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours.
-
Precipitation: Precipitate in cold diethyl ether. Centrifuge and dry.
Visualization: Isotope-Sparing Workflow
The following diagram illustrates the logic flow designed to minimize isotopic waste while ensuring sequence fidelity.
Caption: Workflow for Stoichiometric High-Efficiency Coupling (SHEC) of isotope-labeled amino acids.
Analytical Validation (QC)
Trustworthiness in synthesis is established through rigorous characterization.
A. Mass Spectrometry (ESI-MS)
Verify the isotopic incorporation by observing the mass shift.
-
Expected Mass:
(due to ). -
Criteria: The mass spectrum should show the dominant peak at
. The ratio of unlabeled ( ) to labeled ( ) peak intensities confirms isotopic purity (should match the >99% spec of the starting material).
B. Nuclear Magnetic Resonance (NMR)
This is the definitive test for site-specificity.
-
Experiment: 1D
C-NMR or 2D H- C HSQC (in or DMSO- ). -
Signal Identification: Look for a massively enhanced singlet (or doublet if coupled) corresponding to the Phe C
. -
Chemical Shift:
-
L-Phe C
: Typically 55.0 – 58.0 ppm (dependent on solvent/pH). -
Contrast: Natural abundance
C signals will be effectively invisible at standard scan numbers compared to the labeled site.
-
Data Summary Table
| Parameter | Unlabeled Peptide | Labeled Peptide (Target) | Validation Method |
| Monoisotopic Mass | X Da | X + 1.00 Da | ESI-MS / MALDI-TOF |
| Weak / Noise | Strong / Enhanced | ||
| Coupling Efficiency | >99% | >99% | HPLC Integration |
Troubleshooting & Optimization
-
Racemization:
-
Low Yield of Labeled Step:
-
Scrambling:
-
Note: The 2-
C (alpha) label is chemically stable under standard SPPS and cleavage conditions. It does not undergo exchange like acidic protons.
-
References
-
Sigma-Aldrich.[4] L-Phenylalanine-2-13C Product Specification. Retrieved from
-
MedChemExpress. L-Phenylalanine-13C6 and Isotope Labeling Applications. Retrieved from
-
National Institutes of Health (NIH). Advances in Fmoc solid-phase peptide synthesis. J Pept Sci. 2016.[3][5] Retrieved from
-
Oldfield Group, University of Illinois. Solid State 13C NMR of Phenylalanine in Peptides. Retrieved from
-
ChemicalBook. L-Phenylalanine 13C NMR Spectrum Data. Retrieved from
Sources
- 1. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. L-苯丙氨酸-2-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 5. Bacterial Production of Site Specific 13C Labeled Phenylalanine and Methodology for High Level Incorporation into Bacterially Expressed Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Tracking of Phenylalanine Hydroxylase (PAH) Activity via L-Phenylalanine (2-13C)
Executive Summary & Rationale
Phenylalanine Hydroxylase (PAH) deficiency is the hallmark of Phenylketonuria (PKU).[1][2] While historical methods rely on radiometric assays (
This guide details a protocol using L-Phenylalanine (2-13C) . Unlike carboxyl-labeled tracers ([1-13C]), the [2-13C] label is retained on the amino acid backbone during hydroxylation and subsequent fragmentation in mass spectrometry. This allows for Direct Product Quantification , offering superior specificity over breath tests and higher safety than radiolabels. This method is critical for screening pharmacological chaperones (e.g., Sapropterin) and mRNA therapeutics.
Mechanistic Principle
The core of this assay is the tracking of the carbon-2 (alpha-carbon) atom. PAH hydroxylates the phenyl ring, converting Phenylalanine to Tyrosine.[1][3][4]
-
Substrate: L-Phenylalanine (2-13C) [Mass M+1]
-
Enzyme: PAH + Tetrahydrobiopterin (BH4) +
[4] -
Product: L-Tyrosine (2-13C) [Mass M+1]
Because the label is located at the C2 position (and not the C1 carboxyl group), the label is not lost during the decarboxylation steps of downstream catabolism or during the source fragmentation in MS/MS (loss of formate). This ensures that the detected signal (
Diagram 1: The Isotope Tracing Pathway
Caption: Atom mapping of the [2-13C] label. The label (blue path implied) persists from substrate to product, allowing direct mass spectrometric differentiation from endogenous Tyrosine.
Materials & Reagents
Critical Reagents
| Reagent | Specification | Purpose |
| Tracer | L-Phenylalanine (2-13C), 99% atom % | Substrate for flux analysis. |
| Cofactor | (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) | Essential electron donor.[5] Unstable. |
| Stabilizer | DTT (Dithiothreitol) or Ascorbic Acid | Prevents auto-oxidation of BH4. |
| Enzyme Source | Recombinant hPAH or Liver Lysate | Biological activity source. |
| Internal Std | L-Tyrosine (Ring-D4) or (13C9, 15N) | Normalization of extraction efficiency. |
| Stop Soln | 10% Trichloroacetic Acid (TCA) | Quenches reaction immediately. |
Experimental Protocols
Protocol A: In Vitro Enzyme Kinetics (Drug Screening)
Use this for screening small molecule chaperones or mutant enzyme variants.
1. Cofactor Preparation (The "BH4 Liability"):
-
Insight: BH4 oxidizes rapidly in air to BH2, which inhibits PAH.
-
Action: Prepare 10 mM BH4 in 10 mM HCl (acid stabilizes it). Just before use, dilute into assay buffer containing 1 mM DTT and 1 mg/mL Catalase. Catalase is crucial to remove
generated by uncoupled BH4 oxidation.
2. Reaction Mix (100 µL volume):
-
Buffer: 100 mM Na-HEPES, pH 7.2.
-
Substrate: 1 mM L-Phenylalanine (2-13C). Note: Saturating conditions.
-
Enzyme: 5 µg Recombinant PAH.
-
Pre-incubation: 5 mins at 37°C (activates the enzyme).
3. Initiation:
-
Add BH4 (final conc. 75 µM).
-
Incubate at 37°C for exactly 15 minutes.
4. Termination:
-
Add 50 µL cold 10% TCA (or 100% Acetonitrile with 0.1% Formic Acid).
-
Add Internal Standard (10 µM D4-Tyrosine) at this step.
-
Centrifuge 10,000 x g for 10 mins at 4°C. Collect supernatant.
Protocol B: Cellular/In Vivo Flux
Use this for measuring residual activity in hepatocytes or plasma PK/PD.
1. Dosing:
-
Cell Culture: Replace media with Phe-free DMEM supplemented with 200 µM L-Phenylalanine (2-13C). Incubate 1–4 hours.
-
In Vivo: Oral gavage or IV injection of 10 mg/kg L-Phenylalanine (2-13C). Collect plasma at t=0, 15, 30, 60 min.
2. Extraction:
-
Mix 20 µL Plasma/Media with 80 µL cold Acetonitrile (containing D4-Tyr Internal Standard).
-
Vortex vigorously (1 min).
-
Centrifuge (max speed, 10 min).
-
Inject supernatant directly into LC-MS.
Analytical Method: LC-MS/MS
The detection relies on the mass shift (+1 Da) and the specific fragmentation pattern of amino acids.
Diagram 2: Analytical Workflow
Caption: Streamlined LC-MS workflow minimizing sample handling to preserve isotopologue integrity.
Instrument Parameters (Triple Quadrupole)
-
Ionization: ESI Positive Mode.
-
Column: C18 (e.g., Atlantis T3 or equivalent), 2.1 x 100 mm, 3 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]
-
Gradient: 0% B hold (1 min)
50% B (5 min). Amino acids elute early; HILIC is an alternative if retention is poor.
MRM Transitions (The "Self-Validating" System)
To ensure the signal is real, monitor the specific mass shift.
| Analyte | Precursor ( | Product ( | Dwell (ms) | Logic |
| L-Phe (Natural) | 166.1 | 120.1 | 50 | Loss of HCOOH (C1) |
| L-Phe (2-13C) | 167.1 | 121.1 | 50 | Label is at C2; Retained in fragment. |
| L-Tyr (Natural) | 182.1 | 136.1 | 50 | Loss of HCOOH (C1) |
| L-Tyr (2-13C) | 183.1 | 137.1 | 50 | Target Analyte. Label Retained. |
| L-Tyr (D4) IS | 186.1 | 140.1 | 50 | Internal Standard. |
Validation Check: If you used [1-13C]-Phe, the fragment would be 120.1 (same as natural), losing specificity. The [2-13C] shift to 121.1/137.1 proves the carbon backbone is intact.
Data Analysis & Calculation
Do not simply report "Area Under Curve." You must calculate the Fractional Conversion .
Simplified Quantitation (using Internal Standard):
-
Calculate Ratio:
. -
Convert to Concentration using a standard curve of unlabeled Tyrosine (assuming ionization efficiency is identical, which is valid for 13C isotopes).
-
Activity Unit: pmol Tyr formed / min / mg protein.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Activity Detected | BH4 Oxidation | Prepare BH4 fresh in HCl; add DTT/Catalase. |
| High Background | Endogenous Tyr | Dialyze enzyme prep; run a "Time 0" blank. |
| Signal Suppression | Matrix Effects | Increase dilution or switch to HILIC column. |
| Peak Tailing | Column Interaction | Use ion-pairing reagent (HFBA) or check pH. |
References
-
Blau, N., et al. (2014). Tetrahydrobiopterin deficiencies: diagnosis and treatment. In: Inborn Metabolic Diseases. Springer.
-
Flydal, M. I., & Martinez, A. (2013). Phenylalanine hydroxylase: function, structure, and regulation. IUBMB Life.
-
Gezginci-Oktayoglu, S., et al. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. Scientific Reports.
-
Van Vranken, J. G., et al. (2014). Metabolic flux analysis of mammalian cells. Methods in Enzymology.
-
Heintz, C., et al. (2013). Quantification of phenylalanine and tyrosine by LC-MS/MS. Methods in Molecular Biology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hgsa.org.au [hgsa.org.au]
- 3. Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. BH4 Responsiveness in PAH Deficiency PKU Patients - BioMarin Clinical Trials [clinicaltrials.biomarin.com]
- 5. Correction of kinetic and stability defects by tetrahydrobiopterin in phenylketonuria patients with certain phenylalanine hydroxylase mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
L-phenylalanine (2-13C) sample preparation for magic angle spinning NMR
Abstract
This Application Note details the protocol for preparing L-phenylalanine (2-13C) samples for solid-state Magic Angle Spinning (MAS) NMR. The specific labeling at the C2 (α-carbon) position makes this isotopologue a critical probe for backbone dynamics and distance measurements (e.g., REDOR) in biological solids. This guide addresses the two primary challenges in solid-state NMR sample preparation: polymorph control to ensure spectral resolution and rotor packing homogeneity to minimize magnetic field gradients. We provide a self-validating workflow to transition from raw isotope-labeled material to a high-quality MAS rotor ready for data acquisition.
Part 1: Materials & Equipment[1]
Reagents
-
Target Analyte: L-Phenylalanine (2-13C), 99% isotopic enrichment (e.g., Cambridge Isotope Laboratories, Sigma-Aldrich).
-
Diluent (Optional): Natural abundance L-Phenylalanine (for isotopic dilution experiments).
-
Solvents: Deionized Water (
), Ethanol (absolute). -
Calibration Standards: KBr (for Magic Angle setting), Adamantane (for chemical shift referencing).
Equipment
-
MAS Rotors: 3.2 mm or 4.0 mm Zirconia (
) rotors with Kel-F or Vespel caps. -
Packing Tools:
-
Centrifuge: Benchtop centrifuge with rotor-packing adapter (optional but recommended for hydrated samples).
-
Vacuum Oven: For drying and polymorph conversion.
Part 2: Pre-Protocol Considerations
The "Polymorph Trap"
L-Phenylalanine exhibits multiple solid forms. The commercial lyophilized powder is often amorphous or a mixture of anhydrous forms and hydrates. Running NMR on this "as-received" material often results in broad lines (>1 ppm) or split peaks.
-
Form I (Anhydrous): The thermodynamically stable form, ideal for standard reference spectra.
-
Monohydrate: Formed from aqueous recrystallization below transition temperatures.
Isotopic Dilution (Application Dependent)
-
For Chemical Shift/Dynamics: Use 100% labeled material.
-
For Distance Measurements (e.g., REDOR, Rotational Resonance): Dilute the labeled sample 1:9 or 1:19 with natural abundance L-Phe. This suppresses intermolecular
dipolar couplings that can obscure the intramolecular data.
Part 3: Experimental Protocols
Protocol A: Recrystallization & Polymorph Control (Form I)
Objective: To produce highly crystalline, anhydrous Form I L-Phe (2-13C) for sharp spectral lines.
-
Dissolution: Dissolve L-Phe (2-13C) in deionized water at
to create a saturated solution (~50 mg/mL).-
Note: If performing isotopic dilution, mix the labeled and natural abundance powders thoroughly before dissolution to ensure molecular-level mixing.
-
-
Crystallization: Allow the solution to cool slowly to room temperature (
) over 4–6 hours. Do not crash cool on ice, as this promotes defects. -
Isolation: Filter the crystals using a sintered glass funnel.
-
Drying (Critical):
-
The fresh crystals are likely the monohydrate .
-
Place crystals in a vacuum oven at
for 12 hours . This drives off the water and converts the lattice to the stable Anhydrous Form I .
-
-
Validation: The final powder should be white and free-flowing. Clumping indicates residual moisture.
Protocol B: Rotor Packing (Dry Crystalline Powder)
Objective: To pack the rotor uniformly to maintain rotational stability at high speeds (10–20 kHz).
-
Weighing: Weigh the empty rotor (with cap) to 0.1 mg precision. Record as
. -
Filling:
-
Insert the packing funnel into the open rotor.[2]
-
Add ~10 mg of sample.
-
Tamping: Insert the packer tool and apply firm, steady pressure. Do not hammer. You want to compress the powder into a solid cake, not crush the crystallites.
-
Repeat in 10 mg increments until the rotor is filled to 2 mm below the top edge.
-
-
Centering (Limited Sample):
-
If you have <20 mg of labeled sample, use Teflon spacers .
-
Place a bottom spacer
Sample Top spacer. -
Reasoning: This centers the sample within the RF coil (typically the middle 10–12 mm of the rotor), ensuring maximum
homogeneity.
-
-
Capping: Clean the top inner rim of the rotor with a Kimwipe to remove dust (which prevents the cap from seating). Press the cap in fully.
-
Final Check:
-
Weigh filled rotor (
). Calculate Sample Mass = . -
Mark the bottom of the rotor with a black Sharpie (for the tachometer sensor).
-
Part 4: NMR Setup & Validation
Magic Angle Adjustment
-
Sample: KBr (packed in a separate rotor).
-
Method: Observe
resonance. Adjust the angle until the rotational echo train (sidebands) shows maximum intensity and T2 decay is prolonged (time domain signal extends >2 ms).
Shimming & Referencing
-
Sample: Adamantane.
-
Shim: Optimize X, Y, Z, X2, Y2, Z2, Z3 on the adamantane
signal. Target linewidth: <5 Hz. -
Reference: Set the Adamantane methylene (
) peak to 38.48 ppm (or the methine CH to 29.45 ppm). This externally references the L-Phe spectrum.
Data Acquisition: L-Phe (2-13C)
-
Pulse Sequence:
Cross-Polarization (CP/MAS). -
Spinning Speed: 10 kHz (sufficient to separate sidebands for aliphatic carbons).
-
Contact Time: 1.0 – 2.0 ms.
-
Recycle Delay: 3–5 seconds (L-Phe relaxation is generally efficient, but check T1 if signal is low).
-
Decoupling: SPINAL-64 or TPPM at ~80–100 kHz field strength.
Self-Validating Criteria
A successful preparation must meet these benchmarks:
| Parameter | Expected Result | Failure Mode |
|---|
| Spinning Stability |
Part 5: Workflow Visualization
Figure 1: Critical path for L-Phenylalanine (2-13C) sample preparation, highlighting the polymorph conversion step essential for high-resolution solid-state NMR.
References
-
Oldfield Group (University of Illinois). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues. (2007).[4] Explains chemical shift sensitivity to electrostatics and packing.
-
BMRB Entry bmse000045. L-Phenylalanine Chemical Shift Data. Biological Magnetic Resonance Data Bank.[5]
-
Crystal Growth & Design. The Rich Solid-State Phase Behavior of L-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. (2019).[6][7][8] Detailed protocols on Form I vs. Hydrate conversion.
-
MIT/Griffin Group. Dynamics of Phenylalanine in the Solid State by NMR. (1985).[9] Foundational work on ring dynamics and CP/MAS line shapes.
Sources
- 1. An efficient method and device for transfer of semisolid materials into solid-state NMR spectroscopy rotors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 4. The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 6. reddit.com [reddit.com]
- 7. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. web.mit.edu [web.mit.edu]
Troubleshooting & Optimization
troubleshooting low incorporation rates of L-phenylalanine (2-13C) in yeast
Introduction: The "Aromatic" Challenge
Welcome. If you are reading this, you are likely observing incorporation rates significantly below the expected >95% threshold for your SILAC or metabolic flux experiments. Unlike Lysine or Arginine labeling—which are metabolically straightforward in yeast—Phenylalanine (Phe) presents a unique "triad of resistance": Transport Regulation , Biosynthetic Dilution , and Metabolic Shunting .
In my experience, 80% of "bad label" complaints are actually issues with Nitrogen Catabolite Repression (NCR) or the Tyrosine Shunt . This guide moves beyond basic protocols to address the physiological barriers preventing your yeast from utilizing the exogenous L-Phenylalanine (2-13C).
Phase 1: Diagnostic Framework
Before altering your protocol, identify which barrier is active in your system.
| Symptom | Probable Cause | Mechanism |
| < 10% Incorporation | Transport Blockade | High ammonium in media is repressing GAP1 (General Amino Acid Permease). |
| 50-70% Incorporation | Biosynthetic Dilution | Strain is prototrophic (PHE+); endogenous synthesis is competing with uptake. |
| Label found in Tyrosine | Metabolic Leak (Shunt) | Phenylalanine-4-hydroxylase is converting 13C-Phe to 13C-Tyr. |
| Slow Growth / Lag | Transport/Sensing | Bap2 transporter is not induced (requires Leucine presence). |
Phase 2: The Biological Barriers (Visualized)
To troubleshoot effectively, you must understand the decision-making logic of the yeast cell.
Diagram 1: The Transport & Regulation Logic
Why your yeast ignores the label in standard media.
Figure 1: Nitrogen Catabolite Repression (NCR) explains why GAP1 is inactive in ammonium-rich media. Efficient uptake requires BAP2 induction via Leucine or removal of Ammonium.
Phase 3: Troubleshooting Guides
Issue 1: The "Ammonium Trap" (Transport Failure)
The Problem: You are using standard Synthetic Defined (SD) media with Ammonium Sulfate. The Mechanism: Ammonium triggers Nitrogen Catabolite Repression (NCR), which shuts down GAP1 (the high-capacity permease). If your strain is not induced for BAP2 (the specific permease), the cell effectively "starves" for Phe despite it being in the media, or relies on slow passive diffusion.
Corrective Protocol:
-
Switch Nitrogen Source: Replace Ammonium Sulfate with Proline or Urea as the sole nitrogen source. This relieves NCR and derepresses GAP1, maximizing uptake.
-
Induce BAP2: If you must use Ammonium, ensure the media contains Leucine (approx. 30-60 mg/L). Bap2 is the principal Phe transporter in ammonium-rich conditions but requires Leucine (via the SPS-sensing pathway) for full expression [1].
Issue 2: The "Tyrosine Shunt" (Label Loss)
The Problem: You see 13C-label appearing in Tyrosine peptides, or overall Phe signal is weak. The Mechanism: Yeast possess Phenylalanine-4-hydroxylase, which converts Phe to Tyr. If the media lacks Tyrosine, the cell will eagerly convert your expensive 13C-Phe into 13C-Tyr to survive.
Corrective Protocol (Tyrosine Sparing):
-
Add Excess Unlabeled Tyrosine: Supplement the media with L-Tyrosine (unlabeled) at 5x the standard concentration (approx. 150-200 mg/L).
-
Mechanism: High intracellular Tyr creates feedback inhibition on the conversion enzyme and satisfies the auxotrophic requirement, preserving the 13C-Phe for protein synthesis [2].
Issue 3: Prototrophic Dilution
The Problem: Using a wild-type (PHE+) strain results in ~60% incorporation. The Mechanism: The cell prefers its own "free" endogenously synthesized Phe over the "expensive" transport of exogenous Phe.
Corrective Protocol:
-
The "Swamping" Method: Increase the concentration of L-Phe (2-13C) to 100 mg/L (standard is often 50 mg/L). This shifts the thermodynamic equilibrium toward uptake.
-
Use Auxotrophs: Whenever possible, use a phe- deletion strain. This forces 100% reliance on the exogenous label.
Phase 4: Optimized Workflow
This protocol integrates the "Tyrosine Sparing" and "Bap2 Induction" concepts.
Reagents:
-
Base: Yeast Nitrogen Base (YNB) without Amino Acids and without Ammonium Sulfate.
-
Nitrogen: Proline (1 g/L) OR Ammonium Sulfate (5 g/L).
-
Label: L-Phenylalanine (2-13C) [Final: 100 mg/L].
-
Sparing Agent: L-Tyrosine (Unlabeled) [Final: 200 mg/L].
-
Inducer: L-Leucine (Unlabeled) [Final: 60 mg/L].
Step-by-Step:
-
Pre-Culture (Washout): Inoculate yeast into minimal media containing unlabeled Phe. Grow to OD600 0.5.
-
The Shift: Centrifuge cells (3000 x g, 5 min). Wash twice with sterile water to remove unlabeled Phe.
-
Labeling Pulse: Resuspend cells in the Optimized Labeling Media (Recipe above) at a starting OD600 of 0.1.
-
The Growth: Allow for at least 6-7 doublings .
-
Note: 5 doublings = 96.9% replacement.[1] 7 doublings = >99% replacement [3].
-
-
Harvest: Collect cells at OD600 0.8–1.0 (Mid-Exponential). Do not let them reach stationary phase, or autophagy will recycle unlabeled amino acids.
Phase 5: Metabolic Flux Diagram
Understanding where your label goes if you don't optimize.
Figure 2: The "Tyrosine Shunt." Without exogenous unlabeled Tyrosine (Blue), the intracellular 13C-Phe pool leaks into Tyrosine synthesis (Red), reducing incorporation efficiency.
FAQ: Troubleshooting Specifics
Q: I am seeing mass shifts corresponding to +6 Da, but I used 2-13C (which should be +1 Da). What happened? A: You likely have contamination or are misinterpreting the isotopomer envelope. L-Phenylalanine (2-13C) contains one heavy carbon. The mass shift should be +1.003 Da . If you see +6, you might be using a uniform label (U-13C6) by mistake, or looking at an Arginine (+6) shift if using a dual-label kit.
Q: Can I use YPD for the pre-culture? A: No. YPD contains massive amounts of unlabeled amino acids. Intracellular storage vacuoles can store these unlabeled amino acids and "bleed" them into your labeling phase for generations, ruining your enrichment. Always pre-culture in Synthetic Defined (SD) media.
Q: My cells stopped growing when I switched to Proline media. A: Proline is a "poor" nitrogen source. Growth will be slower (doubling time may increase from 90 min to 3-4 hours). This is normal and actually beneficial for labeling fidelity as it reduces overflow metabolism. Adjust your experiment timeline accordingly.
Q: Is the 2-13C label stable? Does it scramble? A: The C2 position (alpha-carbon) is very stable in the Phe structure. It does not scramble via transamination as easily as Glutamate or Alanine. The primary loss mechanism is the conversion to Tyrosine (retaining the C2 label) or degradation to Phenylethanol [4].
References
-
Sáenz, D. A., Chianelli, M. S., & Stella, C. A. (2014).[2] L-Phenylalanine Transport in Saccharomyces cerevisiae: Participation of GAP1, BAP2, and AGP1 . Journal of Amino Acids. [Link]2]
-
Brauer, M. J., et al. (2006). Homeostatic adjustment and metabolic remodeling in glucose-limited yeast cultures . Molecular Biology of the Cell. [Link]
-
Pratt, J. M., et al. (2002).[3] Dynamics of protein turnover, a missing dimension in proteomics . Molecular & Cellular Proteomics. [Link]
-
Hazelwood, L. A., et al. (2008). The Ehrlich pathway for fusel alcohol production: a century of research on Saccharomyces cerevisiae metabolism . Applied and Environmental Microbiology. [Link]
Sources
- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Phenylalanine Transport in Saccharomyces cerevisiae: Participation of GAP1, BAP2, and AGP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
storage stability and degradation of L-phenylalanine (2-13C) solutions
Technical Support Center: Stable Isotope Reagents Division Subject: L-Phenylalanine (2-13C) Solution Stability & Handling Guide Ticket ID: PHE-13C-SUP-001
Welcome to the Technical Support Center
You have reached the Tier 3 Application Support desk. Below is a comprehensive guide addressing the stability, storage, and degradation mechanisms of L-Phenylalanine (2-13C) .
As this reagent is a high-value stable isotope used in sensitive NMR and MS applications, this guide prioritizes sample integrity and signal conservation .
Part 1: Core Knowledge Base (The "Why")
Before troubleshooting, it is critical to understand the physical constraints of the molecule.
| Parameter | Specification | Technical Insight |
| Label Position | Carbon-2 (α-Carbon) | The 13C label is covalently bonded in the backbone. Unlike deuterium (2H) on exchangeable sites (NH/OH), this label will not scramble or exchange with solvent water under physiological conditions. |
| Solubility (Water) | ~29 g/L (25°C) | Low. Phenylalanine is one of the most hydrophobic amino acids due to the benzyl side chain. It often requires pH adjustment to dissolve at high concentrations. |
| pKa Values | 1.83 (COOH), 9.13 (NH3+) | The molecule is zwitterionic (net charge 0) at pH ~5.48 (pI). This is where solubility is lowest. |
| Primary Threat | Microbial Consumption | Bacteria prefer L-Phe as a carbon/nitrogen source. "Disappearing" signal is usually biological, not chemical. |
Part 2: Troubleshooting Guide (FAQs)
Issue 1: "I cannot get the powder to dissolve in water at 50 mM."
Diagnosis: You are likely attempting to dissolve it at its isoelectric point (pH ~5.5), where hydrophobic stacking interactions between benzyl rings cause aggregation. Solution: Move away from the isoelectric point.
-
Acidic Shift: Add dilute HCl (0.1 M final concentration) to protonate the carboxyl group.
-
Basic Shift: Add dilute NaOH to deprotonate the amine group.
-
Protocol: See Standard Operating Procedure A below.
Issue 2: "I see unexpected peaks in my NMR spectrum after 2 weeks."
Diagnosis: This indicates chemical degradation or microbial byproducts.
-
Scenario A (Microbial): Appearance of sharp peaks corresponding to Phenylacetic acid or Phenylethylamine . Bacteria (e.g., Pseudomonas) metabolize Phe rapidly.
-
Scenario B (Oxidative): If stored in the presence of lipids or transition metals, Reactive Oxygen Species (ROS) can cleave the side chain, yielding Benzaldehyde (distinct almond scent/aldehyde peak).
-
Scenario C (Maillard): If the solution contains reducing sugars (glucose) and was autoclaved, the amine group has reacted, forming brown melanoidins.
Issue 3: "Does the 13C label affect stability?"
Answer: No. The thermodynamic stability of the 12C-13C bond is virtually identical to the 12C-12C bond. The label is stable indefinitely unless the molecular backbone is destroyed (e.g., combustion or enzymatic cleavage).
Part 3: Visualized Workflows
Diagram 1: Solubilization Decision Tree
Use this logic flow to determine the optimal preparation method based on your downstream application.
Caption: Decision matrix for solubilizing L-Phenylalanine (2-13C) based on concentration and application constraints.
Diagram 2: Degradation Pathways
Understanding where your sample goes when it "disappears."
Caption: Primary degradation routes. Note that microbial degradation is the fastest route to sample loss in non-sterile aqueous solutions.
Part 4: Standard Operating Procedures (SOPs)
SOP A: Preparation of a Stable Stock Solution (100 mM)
Use this protocol for long-term storage of the isotope.
-
Weighing: Weigh the L-Phe (2-13C) into a sterile glass vial.
-
Solvent Choice: Do not use pure water. Use 0.1 M HCl (for acidic stability) or Phosphate Buffer Saline (PBS) if immediate physiological use is required.
-
Note: In 0.1 M HCl, the amine is protonated (
), preventing aggregation.
-
-
Dissolution: Vortex vigorously. If particles remain, warm the solution to 40°C in a water bath for 5 minutes. Sonicate if necessary.
-
Sterilization (CRITICAL):
-
Method: Syringe filter through a 0.22 µm PES or PVDF membrane .
-
Warning:Do not autoclave stock solutions if precise concentration is required. Autoclaving can cause ~10-18% loss of Phenylalanine via thermal deamination and Strecker degradation [1].
-
-
Storage: Aliquot into light-tight (amber) vials.
-
Short term (1 week): 4°C.
-
Long term (>1 month): -20°C or -80°C.
-
SOP B: Quality Control Check
Perform this check if the solution has been stored for >3 months.
-
Visual Inspection: Check for turbidity (cloudiness) or white precipitate. Turbidity = Bacterial contamination. Precipitate = pH drift or saturation.
-
1H-NMR Validation:
-
Run a quick 1D proton NMR.
-
Target Signal: Look for the benzyl protons (multiplet ~7.3 ppm) and the alpha-proton (~3.9 ppm).
-
Coupling Check: Due to the 2-13C label, the alpha-proton signal should show a large 1JCH coupling doublet (approx 140 Hz splitting). If this doublet collapses to a singlet, you may have the wrong sample (unlabeled).
-
Part 5: References
-
ResearchGate (2025). Negative effect of heat sterilization on the free amino acid concentrations in infant formula. Link
-
National Institute of Health Sciences (Japan). Official Monographs for Part I / L-Phenylalanine. Link
-
Cambridge Isotope Laboratories. Amino Acid Mixes - Storage and Stability. Link
-
Wikipedia. Phenylalanine - Chemical Properties and Solubility. Link[1]
-
Hidalgo, F.J. et al. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. PMC. Link
Sources
Technical Support Center: High-Fidelity L-Phenylalanine (2-13C) Flux Analysis
Introduction: The Signal-to-Noise Challenge in Phe Flux
Welcome to the technical support hub for L-Phenylalanine (2-13C) flux studies. You are likely here because your enrichment data shows inconsistencies, or your calculated flux rates (protein synthesis or hydroxylation) are statistically noisy.
In metabolic flux analysis (MFA), "background interference" manifests in three distinct layers:
-
Biological Background: Unlabeled phenylalanine flooding the system from protein degradation (proteolysis), diluting your tracer.
-
Isotopic Background: The natural abundance of Carbon-13 (1.1%) present in all organic molecules, skewing your Mass Isotopomer Distribution (MID).
-
Analytical Background: Isobaric interferences in Mass Spectrometry (MS) or matrix effects suppressing ionization.
This guide provides the causality-driven protocols to isolate and eliminate these interferences.
Module 1: Biological Background (The Dilution Effect)
The Problem: Your M+1 enrichment (tracer) is lower than expected, even with high-purity tracer in the media. The Cause: L-Phenylalanine is an essential amino acid. It is not synthesized de novo by mammalian cells. Therefore, any unlabeled (M+0) phenylalanine appearing intracellularly comes from two sources: Media uptake or Protein Degradation . If you do not account for proteolysis, your flux calculations will be underestimates.
Diagnostic Protocol: The Reciprocal Pool Test
To determine if protein turnover is your primary interference source, run a "Flooding Dose" validation.
| Step | Action | Technical Rationale |
| 1 | Media Preparation | Prepare media with supra-physiological levels of L-Phe (2-13C) (e.g., 1.0 - 5.0 mM). |
| 2 | Time Course | Collect samples at rapid intervals (0, 15, 30, 60 min). |
| 3 | Analysis | If intracellular enrichment rises slowly despite high extracellular concentration, proteolysis is high . The unlabeled amino acids from degraded proteins are diluting the pool. |
Workflow Diagram: Minimizing Biological Interference
Caption: Figure 1.[1] The cycle of L-Phenylalanine.[2] The red dashed line represents the re-entry of unlabeled amino acids (proteolysis), which acts as the primary biological background interference.
Module 2: Analytical Background (Instrumentation)
The Problem: High baseline noise or overlapping peaks in LC-MS/MS preventing accurate M+0 vs. M+1 quantification. The Cause: Phenylalanine is hydrophobic. In Reverse Phase (RP) chromatography, it can co-elute with other aromatic compounds.
Optimization Protocol: LC-MS/MS Parameters
Standard L-Phe (2-13C) mass shift: +1.00335 Da.
1. Chromatographic Separation:
-
Column: C18 or Phenyl-Hexyl (The latter provides better selectivity for aromatic amino acids).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile + 0.1% Formic Acid.[3]
-
-
Interference Check: Ensure separation from Tyrosine . Although Tyrosine has a different mass, source fragmentation can sometimes create crosstalk if resolution is poor.
2. Mass Spectrometry (MRM) Settings: Use Multiple Reaction Monitoring (MRM) for maximum sensitivity and background rejection.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| L-Phe (Unlabeled) | 166.1 [M+H]+ | 120.1 (Immonium) | 15-20 | 50 |
| L-Phe (2-13C) | 167.1 [M+H]+ | 121.1 (Immonium) | 15-20 | 50 |
| L-Phe (Unlabeled) | 166.1 [M+H]+ | 103.1 (Tropylium) | 25-30 | 50 |
Critical Note: The transition to the immonium ion (loss of CO + NH3) preserves the alpha-carbon and side chain. Since the label is at C2 (alpha carbon), the label is retained in the fragment. If you used a Carboxyl-13C label, you would lose the label in this transition!
Module 3: Computational Background (Isotope Correction)
The Problem: Your calculated enrichment is 5%, but you know natural abundance contributes ~1.1%. The Solution: You must apply a Natural Abundance Correction (NAC) matrix. Raw MS data is a convolution of your tracer and nature's background.
The Mathematics of Correction
For a single-labeled tracer like L-Phe (2-13C), the correction is simpler than uniform labeling but strictly required.
Algorithm Logic:
Where:
- is your raw vector (M+0, M+1, M+2...).
-
is the correction matrix based on the chemical formula of Phenylalanine (
) and the natural frequency of C13, H2, N15, O18. - is the true enrichment you are trying to solve for.
Step-by-Step Correction:
-
Calculate Theoretical MIDs: Use a tool like AccuCor2 or IsoCor to generate the natural distribution for
.-
Example: Natural Phe is ~89% M+0, ~10% M+1, ~1% M+2 (due to 9 carbons).
-
-
Subtract/Deconvolute: Solve the linear equation to remove the "natural" M+1 contribution from your "tracer" M+1 signal.
-
Normalize: Re-calculate fractions so they sum to 1.0.
Diagram: The Data Correction Pipeline
Caption: Figure 2. Computational pipeline for transforming raw ion intensities into accurate metabolic flux rates, accounting for isotopic background.
Troubleshooting FAQ
Q: Why is my M+2 signal increasing when I only used a single-carbon label (2-13C)? A: This is likely Natural Abundance on top of your label. If a molecule has a 13C at position 2 (your label) AND a naturally occurring 13C at position 5, it appears as M+2. High-resolution NAC algorithms correct for this "isotopic crosstalk."
Q: Can I use GC-MS instead of LC-MS? A: Yes, but GC-MS requires derivatization (e.g., TBDMS).
-
Risk: Derivatization adds extra carbons (from the reagent) to the molecule.
-
Impact: This increases the natural abundance background significantly. You must adjust your correction matrix to account for the elemental formula of the derivative, not just the amino acid.
Q: My enrichment plateau is only 50% even though media is 100% labeled. A: This is the steady-state intracellular dilution . It indicates that 50% of the intracellular phenylalanine is coming from protein degradation (recycling). This "background" is actually a valuable data point—it allows you to calculate the rate of proteolysis.
References
-
Antoniewicz, M. R. (2015).[1] Methods and advances in metabolic flux analysis: A mini-review. Journal of Industrial Microbiology & Biotechnology, 42, 317–325.[1] Link
-
Su, X., Lu, W., & Rabinowitz, J. D. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry, 89(11), 5940–5948. Link
-
Fernandez, C. A., Des Rosiers, C., Previs, S. F., & David, F. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 31(3), 255–262. Link
-
Buescher, J. M., et al. (2015).[4] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–201. Link
Sources
- 1. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 2. Serial 13C-based flux analysis of an L-phenylalanine-producing E. coli strain using the sensor reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of phenylalanine isotope ratio enrichment by liquid chromatography/time- of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
optimizing relaxation delays for L-phenylalanine (2-13C) quantitative NMR
Topic: Relaxation Delay Optimization for L-Phenylalanine (2-13C)
Status: Operational Ticket ID: QNMR-PHE-13C-OPT Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the qNMR Technical Support Center. You are likely experiencing issues with signal integration accuracy or experimental duration when analyzing L-Phenylalanine (2-13C) .
In
This guide provides a self-validating workflow to optimize your
Module 1: Diagnostic Hub – Measuring
User Query: "I am guessing my relaxation delay is 10 seconds. Is this enough?"
Technical Response:
Guessing is the primary cause of qNMR error. You must measure the longitudinal relaxation time (
Protocol: Inversion Recovery Experiment
To determine the exact
-
Pulse Sequence: Select t1ir (Bruker) or T1_meas (Varian/Agilent).
-
Array Setup: Set a variable delay list (
) ranging from 0.01s to 15s (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0, 15.0 s). -
Acquisition: Run the experiment. You will see the C2 signal invert (negative), pass through a null point, and recover to positive intensity.
-
Analysis: Fit the peak intensities to the exponential recovery equation:
Visualization:
Caption: Figure 1. Step-by-step workflow for determining the longitudinal relaxation time (
Module 2: Protocol Optimization – Calculating
User Query: "I have my
Technical Response:
For quantitative NMR, we generally use a
The Calculation Matrix
The total repetition time (
Use the table below to select your multiplier based on your required accuracy level.
| Accuracy Goal | Recovery % | Multiplier ( | Formula for |
| Standard qNMR | 99.3% | ||
| High Precision | 99.9% | ||
| Rapid Screening | 95.0% | Not recommended for qNMR |
Example:
If the
-
Target: 99.9% recovery (
). -
Calculation:
. -
Set
.
Module 3: Pulse Sequence & Decoupling (Crucial)
User Query: "My integrals are high, and the baseline is uneven. What pulse sequence should I use?"
Technical Response: You are likely experiencing Nuclear Overhauser Effect (NOE) enhancement.
-
The Problem: Standard proton decoupling (like WALTZ-16) applied continuously transfers magnetization from protons to carbons, increasing the
C signal intensity by up to 200% (NOE factor ). This enhancement is variable for different carbons and ruins quantification. -
The Solution: Use Inverse Gated Decoupling (e.g., zgig on Bruker).[2]
How Inverse Gated Decoupling Works:
-
Relaxation Delay (
): Decoupler is OFF . NOE buildup dissipates; magnetization returns to pure Boltzmann equilibrium. -
Pulse & Acquisition (
): Decoupler is ON . This collapses the C- H J-coupling (split peaks become singlets) for clean integration, but the duration is too short for NOE to build up significantly.
Visualization: Inverse Gated Pulse Sequence
Caption: Figure 2. Timing diagram for Inverse Gated Decoupling. The decoupler is gated OFF during delay
Module 4: Troubleshooting & FAQs
Q1: Does the solvent affect my
-
Viscosity: Solvents like DMSO-
are more viscous than or Methanol- . Higher viscosity slows molecular tumbling (increases correlation time ), which generally decreases for medium-sized molecules (making relaxation faster). However, always measure when changing solvents. -
Oxygen: Dissolved oxygen is paramagnetic and shortens
. If you degas your sample, will increase, requiring a longer .
Q2: Can I use a relaxation agent to speed this up?
A: Yes. Adding a paramagnetic relaxation agent like Chromium(III) acetylacetonate [Cr(acac)
-
Result: It creates a uniform, short
(often < 1s) for all carbons. -
Benefit: Allows you to reduce
to ~2-3 seconds, drastically shortening experiment time. -
Warning: Ensure the agent does not react with L-Phenylalanine.
Q3: The C2 peak is a doublet. Why? A: This indicates decoupling failed or was not applied.[3]
-
Check: Ensure you are using zgig (Inverse Gated) and not zg (Pulse-Acquire without decoupling).
-
Check: Verify the
C- C coupling. If your L-Phe is uniformly labeled ( ), the C2 will be split by C1 and C3. If it is only labeled, it should be a singlet under proton decoupling.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Quantitative NMR).
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. (Principles of qNMR relaxation).
-
Holzgrabe, U. (2010). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. (Specifics on amino acid analysis).
-
Bruker BioSpin. (2022). TopSpin User Manual: T1 Measurements. (Inversion Recovery Protocols).[1][4]
-
NIST. (2023). Quantitative NMR (qNMR) Standards and Protocols.
Sources
Technical Support Center: L-Phenylalanine (2-13C) Stability & Integrity
Current Status: Operational Topic: Preventing Metabolic Back-Exchange & Isotopic Dilution in Complex Matrices Ticket Priority: High (Data Integrity Risk)[1][2]
Executive Summary: The "Back-Exchange" Misnomer
In the context of Carbon-13 (
When researchers observe a loss of isotopic enrichment (M+1 signal) or "back-exchange" of L-Phenylalanine (2-
This guide provides the protocols to arrest these enzymatic processes and preserve the isotopic fidelity of your tracer.
Module 1: The Biological Mechanism of Loss
To prevent the loss of label, you must understand the "leak" in your system.[2] L-Phenylalanine is not metabolically inert; it is in a rapid, reversible equilibrium with Phenylpyruvate via Transaminases (Aminotransferases).[1][2]
The Trap:
-
Transamination: L-Phe (2-
C) Phenylpyruvate (2- C).[1][2] -
The Dilution: If the matrix contains active transaminases and a pool of unlabeled Phenylpyruvate (or precursors feeding into it), the enzyme will convert unlabeled Phenylpyruvate back into L-Phenylalanine.[1][2]
-
The Result: Your labeled L-Phe pool is diluted with unlabeled L-Phe generated ex vivo, appearing as a "loss of label" or back-exchange.[1][2]
Pathway Visualization: The Transamination Loop
Caption: The reversible transamination pathway where endogenous Phenylpyruvate can be converted back into unlabeled Phenylalanine, diluting the isotopic enrichment.[1][2]
Module 2: Chemical Inhibition Protocols
Objective: Immediately arrest transaminase activity and proteolysis upon sample collection.
Protocol A: The "Crash" (Standard Quenching)
For plasma or serum where immediate analysis is possible.[1][2]
-
Collection: Draw blood into pre-chilled tubes containing EDTA (anticoagulant).[1][2]
-
Metabolic Quench: Immediately add Aminooxyacetic Acid (AOAA) to a final concentration of 2 mM .[1][2]
-
Protein Precipitation: Add ice-cold Methanol (MeOH) or Acetonitrile (ACN) in a 3:1 or 4:1 ratio (Solvent:Sample).
-
Separation: Vortex vigorously for 30s, incubate at -20°C for 20 mins, then centrifuge at 14,000 x g for 10 mins at 4°C.
Protocol B: Tissue Homogenates (High Enzymatic Activity)
Tissues (liver, kidney) have massive transaminase reservoirs.[1][2] Standard quenching is often too slow.[1][2]
| Step | Action | Technical Note |
| 1. Harvest | Snap-freeze tissue in liquid nitrogen (LN2) within <10 seconds of excision.[1][2] | Critical: Slow freezing allows hypoxic stress, altering metabolic flux. |
| 2.[1][2] Lysis Buffer | Prepare lysis buffer with 2 mM AOAA + Protease Inhibitor Cocktail . | Proteolysis releases unlabeled Phe from proteins, diluting your tracer. |
| 3.[1][2] Homogenization | Homogenize frozen tissue directly in cold (-20°C) 80% MeOH/Water.[1][2] | Do not allow tissue to thaw before solvent contact.[1][2] |
| 4. Extraction | Sonicate on ice (cycles of 10s on/30s off) to prevent heating. | Heat reactivates enzymes transiently before denaturation.[1][2] |
Module 3: Analytical Validation (LC-MS/MS)
Even with perfect prep, "back-exchange" can be mimicked by Ion Suppression .[1][2] If the matrix suppresses the labeled ion (M+1) differently than the unlabeled ion (M+0) due to co-eluting interferences, your ratio is invalid.[1][2]
Troubleshooting Guide: Is it Biology or Chemistry?
Q: My M+1 enrichment drops over time in the autosampler. Is it back-exchange?
Q: I see a lower enrichment in tissue compared to plasma. Is the label unstable?
-
A: Likely not.[1][2] This is Dilution .
-
Mechanism:[1][2][4][5][6] Tissues have high protein turnover.[1][2] Proteolysis releases unlabeled Phe from the proteome, diluting the 2-
C tracer you introduced.[1][2] -
Calculation: You must calculate the Fractional Synthesis Rate (FSR) or correct for the intracellular precursor pool enrichment, not just the plasma enrichment.
-
Q: How do I validate that my extraction stopped the enzymes?
-
A: The "Spike-Recovery" Stress Test .
-
Spike with L-Phe (2-
C) at a known concentration.[1][2] -
Split into two aliquots:
-
Aliquot A: Process immediately (Control).
-
Aliquot B: Leave at Room Temperature for 2 hours before processing.
-
-
Result: If Aliquot B shows significantly lower enrichment or concentration than A, your quenching method is insufficient.[1][2] Add more AOAA or switch to acid precipitation.[1][2]
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Phenylalanine (Ring-
-
Answer: Ring-labeled Phe is generally more robust against metabolic scrambling than specific carbon labels if the ring remains intact.[2] However, 2-
C is often chosen for specific flux tracing (e.g., TCA cycle entry).[1][2] If your goal is purely quantification of total Phe, use a heavily labeled internal standard like L-Phenylalanine ( C , N) to shift the mass +10 Da, moving it far away from the M+1/M+2 interference window.[1][2]
Q2: Does pH affect the stability of the 2-
-
Answer: No. The C-C and C-H bonds at the alpha position are stable across the pH range used in biological extractions (pH 1–10).[2] Unlike Deuterium (H/D exchange), which is highly pH-dependent, Carbon-13 is unaffected by pH unless the conditions are harsh enough to degrade the molecule entirely (e.g., boiling concentrated acid).[1][2]
Q3: Why do I see signal in the M+0 channel when I injected pure M+1 tracer?
-
Answer: This is Isotopic Impurity , not back-exchange. No tracer is 100% pure.[1][2] A "99 atom %" tracer still contains 1% unlabeled material.[1][2] You must subtract this baseline "natural abundance" and impurity contribution from your calculations using an Isotope Correction Matrix .[1][2]
References
-
Matthews, D. E., et al. (1982).[1][2] "An Overview of Phenylalanine and Tyrosine Kinetics in Humans." Metabolism, 31(11), 1105–1112.[1][2]
-
Kobayashi, R., et al. (2006).[1][2] "Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 20(11), 1671-1676.[1][2]
-
Wall, K. E., et al. (2020).[1][2] "Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics." Metabolites, 10(6), 229.[1][2]
-
John, R. A., et al. (1978).[1][2] "Aminooxyacetic acid: A potent inhibitor of aminotransferases."[1][2] Biochemical Pharmacology, 27(10), 1461-1463.[1][2]
-
Englander, S. W. (2006).[1][2] "Hydrogen exchange-mass spectrometry: Minimizing Back Exchange." Journal of the American Society for Mass Spectrometry, 17(11), 1481–1489.[1][2] (Included for disambiguation of the term "Back-Exchange").
Sources
- 1. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminooxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein turnover, amino acid requirements and recommendations for athletes and active populations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Technical Guide: L-Phenylalanine (2-13C) vs. Uniformly Labeled (U-13C) Spectra
Executive Summary
This guide provides a technical comparison between L-Phenylalanine (2-13C) (selectively labeled at the
While U-13C is the industry standard for de novo backbone assignment in protein NMR, it suffers from spectral crowding and rapid signal relaxation due to strong
Part 1: The Physics of the Label (Spectral Characteristics)
To choose the correct isotopomer, one must understand the quantum mechanical consequences of the labeling pattern.
Uniformly Labeled (U-13C) Phenylalanine
In a U-13C sample, every carbon atom is an NMR-active spin-1/2 nucleus. This creates a coupled spin network.
-
The Multiplet Effect: The C
signal is not a singlet. It is split by the Carbonyl carbon (C') and the Beta carbon (C ).-
Coupling Constants:
and . -
Result: The C
peak appears as a doublet of doublets (dd) in a 1D C spectrum without decoupling, or requires high-power decoupling during acquisition to collapse into a singlet.
-
-
Relaxation Shortening: The proximity of multiple
C nuclei creates strong dipolar relaxation pathways. This shortens the transverse relaxation time ( ), leading to broader linewidths ( ).
L-Phenylalanine (2-13C)
In this isotopomer, only the C
-
The Singlet Advantage: There are no adjacent
C spins to cause splitting.[1] The C appears as a sharp singlet . -
Dynamics Probe: Because the C
is isolated from other carbon dipoles, the relaxation mechanism is dominated by the attached proton (H ). This makes 2-13C ideal for measuring backbone dynamics ( order parameters) without interference from carbon-carbon dipolar coupling.
Part 2: Data Comparison & Tables
Table 1: NMR Spectral Parameters (600 MHz Field)
| Parameter | L-Phenylalanine (2-13C) | L-Phenylalanine (U-13C) |
| Primary Signal (C | ~58.7 ppm (Singlet) | ~58.7 ppm (Multiplet*) |
| None (Singlet) | Split by C | |
| Linewidth | Narrow (< 5 Hz) | Broad (> 10-15 Hz due to coupling/relaxation) |
| Mass Shift (MS) | +1.003 Da ( | +9.03 Da ( |
| Spectral Crowding | Low (1 peak/residue) | High (9 peaks/residue + splitting) |
| Primary Use | Dynamics, Ligand Binding, MFA | Backbone Assignment (HNCA, CBCANH) |
*Note: Multiplet structure is observed in direct
Table 2: Mass Spectrometry Isotopologue Distribution
| Labeling | Mass Shift | Fragment Ions (Typical) |
| Natural Abundance | M+0 | 120 (Immonium), 103, 77 |
| 2-13C (Alpha only) | M+1 | 121 (Immonium +1), 103 (unchanged), 77 (unchanged) |
| U-13C (Uniform) | M+9 | 129 (Immonium +9), 110 (Sidechain +7), 83 (Ring +6) |
Analyst Note: In Metabolic Flux Analysis (MFA), 2-13C Phenylalanine is critical because it allows researchers to distinguish between flux that preserves the carbon backbone versus flux that involves cleavage/rearrangement, without the complex isotopomer deconvolution required for U-13C.
Part 3: Experimental Protocols
Protocol A: Backbone Dynamics (Using 2-13C Phenylalanine)
Objective: Measure precise relaxation rates (
-
Sample Preparation:
-
Express protein in E. coli minimal media.
-
Supplement with 100 mg/L L-Phenylalanine (2-13C) 1 hour prior to induction.
-
Use unlabelled glucose/NH4Cl to ensure background is silent.
-
-
NMR Acquisition (2D
HSQC):-
Pulse Sequence: hsqcetgp (Sensitivity enhanced HSQC).
-
Setup: Optimize d2 delay for
. -
Decoupling: Standard GARP or WALTZ-16 on
C during acquisition. -
Crucial Difference: You do not need constant-time (CT) evolution to remove C-C couplings, allowing for shorter echo times and higher sensitivity compared to U-13C samples.
-
-
Analysis:
-
Fit peak intensities to
. -
Data will fit a single exponential decay cleanly due to the absence of C-C dipolar cross-relaxation.
-
Protocol B: Metabolic Flux Tracking (Using U-13C Phenylalanine)
Objective: Trace total uptake and incorporation into biomass.
-
Sample Preparation:
-
Administer U-13C Phenylalanine to cell culture media.
-
-
Mass Spectrometry (LC-MS/MS):
-
Extract metabolites using cold methanol/water.
-
Run LC-MS in MRM (Multiple Reaction Monitoring) mode.
-
Target Transitions: Monitor the transition from Precursor (
) to specific fragments. -
Example: Phe (175
130) for unlabelled vs Phe (184 138) for U-13C.
-
-
Analysis:
-
Calculate the fractional enrichment. U-13C provides a binary "labeled vs unlabeled" readout which is excellent for quantifying total synthesis rates but poor for resolving scrambling pathways compared to 2-13C.
-
Part 4: Visualization & Logic
Diagram 1: Spectral Physics & Splitting Trees
This diagram illustrates why U-13C spectra are more complex and broader than 2-13C spectra.
Caption: Comparison of spectral topology. 2-13C yields a clean singlet, while U-13C results in multiplets and broader lines due to scalar and dipolar couplings.
Diagram 2: Decision Matrix for Researchers
Use this workflow to select the correct product for your experiment.
Caption: Selection logic. Choose U-13C for structural assignment; choose 2-13C for dynamics and precise metabolic tracing.
References
-
Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000045: L-Phenylalanine Chemical Shifts. [Link][1][2]
-
National Institutes of Health (NIH) / PMC. Evaluation of 13C isotopic tracers for metabolic flux analysis. [Link]
-
Oldfield Group, University of Illinois. Solid State 13C NMR of Phenylalanine. [Link]
-
Castegna, A. et al. 13C Metabolic Flux Analysis. Frontiers in Physiology. [Link]
Sources
accuracy of metabolic flux rates derived from L-phenylalanine (2-13C) vs 1-13C
L-Phenylalanine (2-13C) vs. L-Phenylalanine (1-13C)[1][2]
Executive Summary & Core Distinction
In the quantification of protein turnover and amino acid kinetics, the choice between L-Phenylalanine (1-13C) and L-Phenylalanine (2-13C) is not merely a matter of availability; it dictates the mathematical model required for flux calculation.[1]
While both tracers are valid for measuring Fractional Synthesis Rate (FSR) of proteins, they diverge critically in two areas:
-
Metabolic Fate Tracking: 1-13C is the standard for measuring whole-body oxidation (via breath
), whereas 2-13C is superior for tracking carbon skeleton retention into Tyrosine and downstream metabolites.[1] -
Analytical Visibility (GC-MS): 1-13C is "invisible" in specific mass spectrometry fragments (e.g., those losing the carboxyl group), creating a potential blind spot in data analysis if the wrong ion set is monitored.[1]
This guide provides the technical grounding to select the correct isotopologue for your specific metabolic endpoint.
Mechanistic Logic: The Decarboxylation Checkpoint
To understand the accuracy of flux rates, one must follow the carbon atom through the hepatic catabolic pathway. Phenylalanine is an Essential Amino Acid (EAA) that is either incorporated into protein or hydroxylated to Tyrosine.[1][2]
-
L-Phenylalanine (1-13C): The label is located on the carboxyl carbon.[1] During the irreversible catabolism of Tyrosine (specifically the conversion of p-hydroxyphenylpyruvate to homogentisate), this carbon is released as
.[1] -
L-Phenylalanine (2-13C): The label is located on the
-carbon.[1] This atom remains part of the carbon skeleton throughout hydroxylation and subsequent ring cleavage steps, eventually entering the TCA cycle as fumarate or acetoacetate.
Visualization: Metabolic Fate & Label Loss
The following diagram illustrates why 1-13C is required for breath tests but 2-13C is required for downstream metabolite tracking.
Figure 1: Metabolic bifurcation of Phenylalanine. Note that the C1 label (1-13C) is lost to breath CO2, while the C2 label (2-13C) is retained in the metabolite pool.[1]
Analytical Performance: The GC-MS Fragmentation Trap
In Gas Chromatography-Mass Spectrometry (GC-MS), the choice of derivative determines which carbon atoms are "seen" by the detector.[1] The most common derivative for amino acids is t-BDMS (tert-butyldimethylsilyl).[1]
The Trap:
-
Fragment [M-57]: Loses the tert-butyl group.[1] Retains the entire amino acid carbon skeleton (C1-C9).[1] Both tracers work.
-
Fragment [M-85]: Loses the carboxyl group (CO-O-TBDMS).[1] 1-13C label is LOST.
If a researcher uses L-Phe (1-13C) but monitors the [M-85] ion (often preferred for its lower background noise in some instruments), they will calculate zero enrichment , leading to a failed experiment.[1] L-Phe (2-13C) is robust across both fragments.[1]
Visualization: GC-MS Analytical Blind Spot
Figure 2: Analytical visibility of tracers in standard GC-MS (t-BDMS method). 1-13C is invisible in the [M-85] fragment.[1]
Comparative Performance Matrix
| Feature | L-Phenylalanine (1-13C) | L-Phenylalanine (2-13C) |
| Primary Application | Whole-body Protein Breakdown & Oxidation Rates.[1] | Protein Synthesis (FSR) & Phe |
| Breath Test Compatible? | YES. Releases | NO. Label stays in body pool. |
| GC-MS [M-57] Sensitivity | High. | High. |
| GC-MS [M-85] Sensitivity | Zero (Blind Spot). | High.[1] |
| Cost Efficiency | High (Standard production).[1] | Moderate (Specialized synthesis). |
| Recycling Error Risk | Moderate (Standard intracellular dilution).[1] | Moderate (Standard intracellular dilution).[1] |
| NMR Visibility | Carbonyl region (170-180 ppm).[1] | Alpha-carbon region (50-60 ppm).[1] |
Validated Experimental Protocol (GC-MS)[1]
Objective: Measure Protein Fractional Synthesis Rate (FSR) in skeletal muscle. Recommended Tracer: L-Phenylalanine (Ring-13C6) or (2-13C) are preferred for synthesis to avoid decarboxylation issues, but (1-13C) is valid if [M-57] is used.[1]
Step 1: Tracer Infusion[1][3][4]
-
Prime: 2
mol/kg L-Phe (1-13C or 2-13C). -
Constant Infusion: 0.05
mol/kg/min for 3-4 hours to achieve steady-state plasma enrichment (Target: 4-6 Mole Percent Excess).
Step 2: Sample Processing (Plasma & Tissue)[1]
-
Precipitation: Add 200
L plasma to 1 mL 100% Acetonitrile (deproteinization). Centrifuge 10,000g x 10 min. -
Isolation: Dry supernatant under
gas. -
Derivatization (Critical):
-
Add 50
L Acetonitrile + 50 L MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).[1] -
Incubate at 100°C for 60 minutes .
-
Why: This creates the t-BDMS derivative stable for GC-MS.
-
Step 3: GC-MS Analysis[1][5]
-
Column: DB-5ms or equivalent (30m x 0.25mm).[1]
-
Ion Monitoring (SIM Mode):
-
If using 1-13C: Monitor m/z 336 (M+0) and 337 (M+1). Do not use m/z 308/309.
-
If using 2-13C: Monitor m/z 336/337 AND m/z 308/309 .
-
Self-Validation: For 2-13C, the enrichment ratio calculated from the 336 fragment should match the 308 fragment.[1] Discrepancy indicates matrix interference.
-
Step 4: Calculation (FSR)
[1]- : Enrichment of protein-bound phenylalanine (mpe).[1]
- : Enrichment of free phenylalanine in tissue fluid (or plasma, corrected).[1]
References
-
Wolfe, R. R., & Chinkes, D. L. (2005).[1] Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis (2nd ed.).[1] Wiley-Liss. [1]
-
Matthews, D. E., et al. (1980).[1] "Measurement of Leucine Metabolism in Man from a Primed, Continuous Infusion of L-[1-13C]Leucine." American Journal of Physiology-Endocrinology and Metabolism, 238(5), E473-E479.[1] [1]
-
Wilkinson, D. J., et al. (2014).[1] "A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein sub-fraction synthesis in humans." American Journal of Physiology-Endocrinology and Metabolism, 306(5), E571-E579.[1] [1]
-
Slater, C., et al. (1995).[1] "Evaluation of TBDMS derivatives of amino acids for GC-MS analysis." Journal of Mass Spectrometry, 30(9), 1259-1264.[1] [1]
-
Biolo, G., et al. (1992).[1] "An abundant pool of amino acids in the blood: a new method for measuring protein synthesis." Journal of Parenteral and Enteral Nutrition, 16(4), 307-315.[1]
Sources
- 1. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: LC-MS Verification of Site-Specific L-Phenylalanine (2-13C) Incorporation
Executive Summary
This guide outlines the definitive protocol for confirming the site-specific incorporation of L-Phenylalanine (2-13C) into peptides and proteins using Liquid Chromatography-Mass Spectrometry (LC-MS).
While uniform labeling (
Scientific Rationale: The "Immonium Ion" Logic
To validate site-specificity, one must distinguish between the retention of the label in the amino acid backbone versus its loss during fragmentation.
-
The Challenge: Standard MS1 (full scan) analysis only confirms the precursor mass shift (+1 Da). It cannot distinguish between
(carboxyl), ( -carbon), or ring-labeled isomers. -
The Solution (MS2): We utilize High-Energy Collision Dissociation (HCD) or Collision-Induced Dissociation (CID) to generate immonium ions .
-
Mechanism: During fragmentation, the carboxyl group (
) is lost as (or ). -
Differentiation:
-
-Phe: The label is lost with the carboxyl group. The resulting fragment is identical to unlabeled Phe (
120.08). -
-Phe: The label is located on the
-carbon, which is retained in the immonium ion. The fragment shifts to 121.08 .
-
-Phe: The label is lost with the carboxyl group. The resulting fragment is identical to unlabeled Phe (
-
This mass shift (+1 Da in the fragment) is the definitive signature of
Comparative Analysis: Selecting the Right Isotope
The following table compares L-Phenylalanine (2-13C) against common alternatives to justify its selection for specific experimental goals.
| Feature | L-Phenylalanine (2-13C) | L-Phenylalanine (1-13C) | L-Phenylalanine (U-13C) |
| Label Position | Carboxyl Carbon | All Carbons | |
| Primary Application | Backbone NMR, Metabolic Tracing | Metabolic Flux (Breath Tests) | Quantitation (SILAC) |
| Metabolic Stability | High (Retained in amines) | Low (Lost as | High |
| MS1 Precursor Shift | +1.003 Da | +1.003 Da | +9.03 Da |
| Immonium Ion ( | 121.08 (Distinctive) | 120.08 (Indistinguishable from WT) | ~129.11 |
| Scrambling Risk | Low (Stable C-C bonds) | N/A (Lost easily) | N/A |
Experimental Workflow
Sample Preparation[1][2]
-
Free Amino Acid Analysis: Extract metabolites using cold methanol (80% v/v). Centrifuge at 14,000 x g for 10 min. Inject supernatant directly.
-
Protein Incorporation: Perform acid hydrolysis (6M HCl, 110°C, 24h) or enzymatic digestion (Trypsin) if peptide-level resolution is required.
LC-MS/MS Parameters
Instrument: Triple Quadrupole (QqQ) or Q-TOF/Orbitrap. Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase:
-
A: Water + 0.1% Formic Acid (FA)
-
B: Acetonitrile + 0.1% FA[1]
Gradient:
-
0-1 min: 2% B (Isocratic hold for polar retention)
-
1-5 min: 2% to 40% B (Elution of Phe)
-
5-7 min: 95% B (Wash)
MS Acquisition (MRM Mode for QqQ):
-
Target (2-13C Phe):
(Quantifier), (Qualifier - Tropylium ion). -
Control (Unlabeled Phe):
. -
Negative Control (1-13C Phe):
(Note the loss of label).
Visualizations
Diagram 1: Analytical Workflow
This diagram illustrates the decision process for verifying incorporation.
Caption: Step-by-step logic flow for distinguishing 2-13C incorporation from carboxyl-labeled or unlabeled contaminants.
Diagram 2: Fragmentation Mechanism (The Proof)
This diagram details the atomic transitions that validate the specific label location.
Caption: Mechanistic view of the immonium ion formation showing the retention of the 2-13C label.
Data Interpretation & Troubleshooting
Successful Incorporation
-
Chromatogram: Co-elution of the labeled (
167) and unlabeled ( 166) peaks. -
Spectrum: A dominant peak at
121.08 in the MS2 channel for the 167 precursor. -
Ratio: The ratio of 121/120 indicates the % enrichment.
Common Pitfalls
-
Metabolic Scrambling to Tyrosine:
-
Label Dilution:
-
Observation: High intensity of
120 even in "labeled" samples. -
Cause: High background of endogenous phenylalanine or insufficient label duration.
-
References
-
Determination of phenylalanine in human serum by isotope dilution LC-MS/MS. Source: PubMed / National Institutes of Health URL:[Link]
-
Immonium Ion Fragmentation Logic (Matrix Science). Source: Matrix Science (Mascot) URL:[Link]
-
Metabolic Scrambling and 13C Labeling Strategies. Source: Frontiers in Bioengineering and Biotechnology URL:[Link]
-
Differentiation of C1 and C2 13C-labeled Glucose (Analogous Methodology). Source: PMC / National Institutes of Health URL:[Link]
Sources
- 1. Determination of phenylalanine isotope ratio enrichment by liquid chromatography/time- of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cds.ismrm.org [cds.ismrm.org]
- 3. Minimally invasive (13)C-breath test to examine phenylalanine metabolism in children with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: L-Phenylalanine (2-13C) vs. 15N Labeling Strategies
Executive Summary
In the landscape of stable isotope labeling, the choice between Uniform 15N labeling and Site-Specific L-Phenylalanine (2-13C) represents a trade-off between global structural insight and targeted high-resolution probing .
-
15N Labeling is the industry "workhorse"—economical (<$100/g) and essential for establishing the protein backbone fingerprint (HSQC). It is the default starting point for proteins <30 kDa.
-
L-Phenylalanine (2-13C) is a "precision tool"—significantly more expensive (>$1,000/g) but critical for simplifying spectra of large complexes (>50 kDa), resolving ambiguity in aromatic-rich regions, and tracing specific metabolic flux without carbon scrambling.
This guide analyzes the cost-benefit ratio, technical performance, and experimental protocols for both strategies.
Part 1: The Economic Landscape
The most immediate differentiator is cost. 15N labeling is achieved using simple inorganic salts, whereas 2-13C Phenylalanine requires complex organic synthesis or enzymatic production.
Table 1: Cost & Resource Comparison
| Feature | Uniform 15N Labeling | L-Phenylalanine (2-13C) Specific Labeling |
| Primary Reagent | L-Phenylalanine (2-13C) | |
| Approx. Cost (Reagent) | $80 - $120 USD / gram | $950 - $1,800 USD / gram |
| Cost per Liter (E. coli) | ~$100 - $200 (Minimal Media) | ~$300 - $500 (Requires AA supplementation)* |
| Labeling Efficiency | >98% (Uniform) | >95% (Depends on auxotrophy/suppression) |
| Scrambling Risk | Low (Nitrogen stays in amides) | Medium (Metabolic scrambling if not auxotrophic) |
| Primary Utility | Global Backbone Assignment | Targeted Probing / Spectral Simplification |
*Note: While the reagent is expensive, specific labeling requires adding unlabeled amino acids to the media, reducing the total amount of labeled Phe needed compared to a uniform carbon source like 13C-Glucose.
Part 2: Technical Performance in NMR Spectroscopy
Uniform 15N: The Global Fingerprint
Uniform 15N labeling provides a "census" of every non-proline amino acid in the protein.
-
Mechanism: Generates the
HSQC spectrum. -
Benefit: Maps the entire protein backbone. Sensitive to folding state and global pH/temperature changes.
-
Limitation: In large proteins (>40 kDa), signal overlap becomes severe, and transverse relaxation (
) broadens peaks, making data uninterpretable.
L-Phenylalanine (2-13C): The Strategic Probe
The "2-13C" designation refers to the Alpha Carbon (
-
Mechanism: Places a
spin specifically at the backbone-sidechain interface of Phenylalanine residues. -
Benefit 1 (Large Proteins): By labeling only Phe residues in a deuterated background, you drastically reduce the number of peaks. This "sparse labeling" allows NMR study of massive complexes (e.g., proteasomes, GPCRs) where a uniform spectrum would be a black blob.
-
Benefit 2 (Connectivity): The 2-13C (
) allows measurement of the coupling ( ) specifically for Phe residues, anchoring them in the sequence.
Visualization: Labeling Workflow Logic
Caption: Decision logic for selecting between uniform 15N and selective 2-13C Phe labeling based on protein size and complexity.
Part 3: Applications in Metabolic Flux Analysis (MFA)
While NMR focuses on structure, MFA focuses on kinetics.
15N Tracing (Protein Turnover)[1]
-
Scope: Measures the rate of nitrogen incorporation into all amino acids.
-
Limitation: Nitrogen metabolism is often coupled (transamination). It is difficult to trace specific carbon pathways because the nitrogen moves independently of the carbon skeleton.
2-13C Phe Tracing (Pathway Specificity)
-
Scope: Phenylalanine is synthesized via the Shikimate Pathway (in microbes/plants) or imported (in mammals).
-
Fidelity: The Carbon-2 (Alpha) position is relatively stable. Unlike Glucose-1-13C, which scrambles rapidly through the TCA cycle, 2-13C Phe retains its identity better during protein synthesis.
-
Use Case: Tracing the exact flux of aromatic amino acid synthesis or measuring protein synthesis rates in mammalian cells without the confounding effects of amino acid recycling.
Part 4: Experimental Protocols
Protocol A: Cost-Effective Uniform 15N Labeling (E. coli)
Best for: Routine structure determination of domains <30kDa.
-
Pre-culture: Inoculate LB media (2 mL) with expression strain. Grow 6h at 37°C.
-
Wash: Centrifuge cells (3000g, 10 min) to remove rich media. Resuspend in M9 salts.
-
Labeling Media (M9 Minimal):
-
(6 g/L),
(3 g/L), (0.5 g/L). -
Nitrogen Source:
(1 g/L) – The only nitrogen source. -
Carbon Source: Unlabeled Glucose (4 g/L).
-
Supplements:
, , Thiamine, Antibiotics.
-
(6 g/L),
-
Induction: Grow to OD600 ~0.7. Induce with IPTG. Harvest after 4–12h.
Protocol B: Selective L-Phe (2-13C) Labeling (Amino Acid Type Selective)
Best for: Large proteins or specific interaction studies.
-
Strain Requirement: Use an auxotrophic strain (e.g., DL39) or suppress synthesis using high concentrations of exogenous amino acids.
-
Media Preparation (Modified M9):
-
Standard M9 salts + Glucose (unlabeled).
-
Amino Acid Mix: Add 19 unlabeled amino acids (approx. 50–100 mg/L each).
-
The Tracer: Add L-Phenylalanine (2-13C) at 50 mg/L.
-
Critical Step: Add the labeled Phe 15 minutes prior to induction to saturate the intracellular pool, but not too early to avoid metabolic scrambling.
-
-
Scrambling Check: Collect a sample of the expressed protein, hydrolyze, and run Mass Spec (GC-MS) to ensure the label stayed on Phe and didn't bleed into Tyr (via phenylalanine hydroxylase).
Part 5: Decision Matrix
Use this table to validate your experimental choice.
| Experimental Constraint | Recommended Strategy | Reasoning |
| Budget < $500 | Uniform 15N | 15N salts are cheap; 13C-Phe is cost-prohibitive for low budgets. |
| Protein MW > 50 kDa | L-Phe (2-13C) | 15N spectra will be too crowded. Selective labeling simplifies the view. |
| Goal: Distance Constraints | L-Phe (2-13C) | Allows specific filtering of NOE signals between Phe residues and neighbors. |
| Goal: Protein Turnover | Uniform 15N | Sufficient for calculating synthesis rates; cost-effective for time-course studies. |
| System: Mammalian Cells | L-Phe (2-13C) | Mammalian cells cannot synthesize Phe; ensures 100% incorporation without scrambling. |
References
-
Cambridge Isotope Laboratories. (2025). L-Phenylalanine (13C9, 99%; 15N, 99%) Product Specification and Applications. Retrieved from
-
Sigma-Aldrich. (2025). L-Phenylalanine-13C9,15N Pricing and Specifications. Retrieved from
-
Oldfield Group, University of Illinois. (2024). Solid State 13C NMR Investigation of Phenylalanine Residues. Retrieved from
-
UC Davis Stable Isotope Facility. (2024). Pricing - Compound Specific 13C & 15N Analysis. Retrieved from
-
Frontiers in Physiology. (2016). 13C Metabolic Flux Analysis: Classification and Characterization. Retrieved from
Publish Comparison Guide: Cross-Validation of L-Phenylalanine (2-13C) Data with X-ray Crystallography
The following guide is structured as a high-level technical directive for structural biologists and drug discovery researchers. It synthesizes experimental protocols with comparative analysis to demonstrate the utility of L-Phenylalanine (2-13C) in validating X-ray crystallographic models.
Executive Summary: The "Static vs. Dynamic" Conundrum
In structural biology, a recurring challenge is the discrepancy between the static snapshot provided by X-ray Crystallography (XRD) and the dynamic reality of proteins in solution. While XRD offers high-resolution atomic coordinates, crystal packing forces can artificially freeze flexible loops or distort hydrophobic cores—regions often rich in Phenylalanine (Phe).
L-Phenylalanine (2-13C) —specifically labeled at the
This guide details how to utilize L-Phe (2-13C) Nuclear Magnetic Resonance (NMR) data to cross-validate, refine, and "stress-test" X-ray models, ensuring that the structural data driving your drug design is biologically relevant.
Comparative Analysis: L-Phe (2-13C) vs. Alternatives
To justify the use of this specific isotopomer, we must compare it against standard alternatives in the context of structural validation.
Table 1: Performance Matrix of Labeling Strategies
| Feature | L-Phenylalanine (2-13C) (The Product) | Uniform L-Phe (U-13C/15N) | X-ray Crystallography (Alone) |
| Primary Observable | C | Full side-chain shifts + Couplings | Electron Density Map |
| Spectral Resolution | High (Singlet; no | Low/Medium (Complex multiplet patterns) | High (Atomic resolution < 2.0 Å) |
| Dynamics Sensitivity | High (Detects motional averaging) | High (but difficult to assign in large systems) | Low (B-factors are often ambiguous) |
| Data Interpretation | Direct correlation to | Complex assignment required | Direct 3D Coordinate generation |
| Artifact Risk | Metabolic scrambling (manageable) | Dipolar truncation / Spectral overlap | Crystal Packing Artifacts |
| Cost Efficiency | Moderate (Targeted usage) | Low (Generic media) | High (Screening/Beamtime) |
Why L-Phe (2-13C)?
The 2-carbon (
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to be a closed-loop system. The NMR data is not just "collected"; it is used to mathematically score the X-ray structure.
Phase 1: Sample Preparation (Isotope Incorporation)
Objective: Incorporate L-Phe (2-13C) into the target protein without scrambling the label to other residues.
-
Strain Selection: Use an E. coli auxotrophic strain (e.g., DL39) deficient in phenylalanine biosynthesis (
) to prevent dilution of the label. Alternatively, use a standard BL21(DE3) strain with the "Shift-Down" method . -
Expression Protocol (Shift-Down):
-
Grow cells in unlabelled M9 minimal media to OD
. -
Inhibition Step: Add Glyphosate (1 g/L) to inhibit the shikimate pathway (aromatic AA synthesis). Wait 30 minutes.
-
Induction & Labeling: Simultaneously induce with IPTG and add L-Phenylalanine (2-13C) (50–100 mg/L) along with unlabelled Tyr and Trp (to support growth).
-
Harvest cells after 4–12 hours.
-
-
Purification: Purify protein using standard affinity/SEC protocols. Ensure final buffer matches the crystallization condition (if performing Solid-State NMR on microcrystals) or physiological buffer (for Solution NMR).
Phase 2: Data Collection (NMR vs. X-ray)
-
X-ray: Solve structure to < 2.5 Å resolution. Refine B-factors.
-
NMR (Solution or Solid-State):
-
Experiment: 1D
C direct detect (with H decoupling) or 2D H- C HSQC. -
Target: The C
region (typically 50–65 ppm). -
Advantage: With only Phe labeled at C2, the spectrum will contain only Phe C
peaks. This dramatic simplification allows assignment even in large complexes (>50 kDa).
-
Phase 3: The Cross-Validation Calculation
-
Prediction: Take the PDB file from X-ray. Use a chemical shift prediction algorithm (e.g., SHIFTX2 , SPARTA+ , or PPM_One ) to calculate theoretical
C shifts for all Phe residues. -
Comparison:
-
Interpretation:
- ppm: Validated. The crystal conformation matches the solution state.
- ppm: Discrepancy Alert. The local backbone geometry in the crystal differs from solution. This often indicates a crystal packing artifact or a region of high flexibility (conformational exchange) that X-ray sees as a single static average.
Visualization of the Workflow
The following diagram illustrates the iterative cycle of using L-Phe (2-13C) data to refine structural models.
Caption: Workflow integrating L-Phe (2-13C) NMR data to validate and refine X-ray crystal structures.
Case Study Interpretation: Decoding the Data
When you observe a discrepancy between your L-Phe (2-13C) data and your X-ray structure, how do you interpret the biological significance?
Scenario A: The "Ghost" Helix
-
Observation: X-ray shows a Phe residue in a clear
-helical turn. NMR C shift is upfield (characteristic of -sheet or random coil). -
Causality: The helix is likely stabilized only by crystal contacts (inter-molecular hydrogen bonds in the lattice). In solution, this region unwinds.
-
Action: Trust the NMR data for drug docking simulations; the pocket may be more open than the crystal suggests.
Scenario B: The Hydrophobic Core
-
Observation: A buried Phe residue shows a split peak or significant line broadening in NMR, but appears well-ordered (low B-factor) in X-ray.
-
Causality: The Phe ring is undergoing "ring flipping" or rotameric exchange on the microsecond-millisecond timescale. The X-ray model has trapped one minimum.
-
Action: Use the NMR data to define the entropic penalty of binding. The residue is dynamic, not static.
References
-
Cornilescu, G., Delaglio, F., & Bax, A. (1999). Protein backbone angle restraints from searching a database for chemical shift and sequence homology. Journal of Biomolecular NMR, 13(3), 289–302. Link
-
Shen, Y., & Bax, A. (2010). SPARTA+: a modest improvement in empirical NMR chemical shift prediction by means of an artificial neural network. Journal of Biomolecular NMR, 48(1), 13–22. Link
- Wüthrich, K. (1990).NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational text on Chemical Shift Indexing).
-
Lundström, P., et al. (2007). Fractional 13C enrichment of isolated amino acids for protein NMR. Journal of Biomolecular NMR, 38(3), 199-212. (Discusses labeling strategies including Phe). Link
-
Cambridge Isotope Laboratories. L-Phenylalanine (2-13C) Product Specifications and Applications. Link
Safety Operating Guide
L-PHENYLALANINE (2-13C): Proper Disposal & Waste Management Guide
[1]
Immediate Assessment & Core Safety Directive
CRITICAL DISTINCTION: L-Phenylalanine (2-13C) contains a stable isotope of carbon.[1]
-
NOT Radioactive: It does not emit ionizing radiation. It does not require decay-in-storage or disposal via radioactive waste streams.[1]
-
NOT P-Listed/U-Listed: It is not classified as an acutely hazardous waste under EPA RCRA regulations (40 CFR 261.33) in its pure form.
The Core Directive: Treat this substance as a High-Value Organic Reagent . Disposal protocols are dictated primarily by what you have mixed it with (solvents, biologicals, or buffers). Misclassifying this as radioactive waste incurs unnecessary costs (~10x higher) and administrative burdens.
Waste Characterization & Classification Logic
Before disposal, you must categorize the waste into one of three streams. This "Self-Validating System" ensures compliance with local and federal regulations (EPA/OSHA).
| Waste Stream | Composition Scenario | Hazard Class | Recommended Action |
| Stream A: Pure Solid | Expired or degraded powder in original vial.[1] | Non-Hazardous Organic | Chemical Waste (Solid) |
| Stream B: Solvent Mixture | Dissolved in Methanol, Acetonitrile, or Acid.[1] | Ignitable / Corrosive | Chemical Waste (Liquid) |
| Stream C: Biological Matrix | Used in cell culture media or animal feed.[1] | Biohazardous | Autoclave / Incinerate |
Detailed Disposal Protocols
Protocol A: Disposal of Pure Solid (Stream A)
Context: You have an expired vial or a small amount of residual powder.
-
Verification: Confirm the vial does not contain added hazardous preservatives (e.g., Sodium Azide).
-
Container Selection: Use a clear, wide-mouth HDPE (High-Density Polyethylene) jar compatible with solid organic waste.[1]
-
Labeling:
-
Apply a hazardous waste tag (even if non-hazardous, this maintains chain of custody).
-
Chemical Name: Write "L-Phenylalanine (2-13C)".
-
Constituents: "100% Non-hazardous Amino Acid".
-
-
Defacing: CRITICAL STEP. You must deface or remove the original manufacturer's label on the source vial before placing it inside the waste jar. This prevents "unknown chemical" alerts at the aggregation facility.
-
Disposal: Submit for pickup as "Non-Regulated Organic Solid."
Protocol B: Disposal of Liquid Mixtures (Stream B)
Context: You have dissolved the isotope in a solvent for NMR, MS, or synthesis.
-
Segregation:
-
Halogenated: If dissolved in Chloroform/DCM.
-
Non-Halogenated: If dissolved in Methanol, Ethanol, or Water/Acetonitrile.
-
-
pH Check: If the solution contains acids (HCl, TFA) used for solubility, check pH. If pH < 2, check "Corrosive" on the waste tag.
-
Precipitation (Optional for High Volume): If you have liters of solution, consider rotary evaporation to recover the solvent and dispose of the solid residue separately (Stream A). This minimizes the volume of expensive hazardous waste disposal.
Protocol C: Biological Waste (Stream C)
Context: The isotope was added to cell culture media.
-
Deactivation: If the media contains viable cells or viral vectors, it must be deactivated.
-
Method: Add bleach (final concentration 10%) for 30 minutes OR autoclave at 121°C for 20 minutes.
-
Drain Disposal (Conditional): Only if the mixture is strictly biological media + amino acid (no heavy metals or toxic solvents) and your local POTW (Publicly Owned Treatment Works) permit allows, the deactivated liquid may often be drain-disposed with copious water. Verify with your EHS officer first.
Visual Decision Workflow
The following diagram illustrates the logical flow for determining the correct disposal path.
Caption: Decision tree for segregating L-Phenylalanine (2-13C) waste streams based on contaminants.
Minimization & Inventory Management
Because 13C-labeled compounds are high-value assets, "disposal" often represents a failure of inventory management.[1]
-
Aliquot Strategy: Upon receipt, aliquot the bulk powder into single-use vials under an inert atmosphere (Nitrogen/Argon). This prevents repeated freeze-thaw cycles that degrade the bulk material, reducing the need for disposal.
-
Re-Certification: If the material has passed its expiration date, run a simple 1H-NMR or Mass Spec. Stable isotopes are chemically robust. If purity is >98%, extend the shelf life rather than disposing.
References & Authority
-
Fisher Scientific. (2014).[2] Safety Data Sheet: L-Phenylalanine. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
National Institutes of Health (NIH). Waste Disposal Guide - Chemical Waste Tagging. Retrieved from
-
Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds (Contrast with Stable Isotopes). Retrieved from
A Researcher's Guide to the Safe Handling of L-PHENYLALANINE (2-13C)
This guide provides comprehensive safety and logistical information for the handling of L-PHENYLALANINE (2-13C), a stable isotope-labeled amino acid. While L-phenylalanine is generally considered non-hazardous, this guide is designed to instill best practices in the laboratory, ensuring the safety of personnel and the integrity of experimental outcomes. By understanding the rationale behind each procedural step, researchers can build a culture of safety that extends beyond the handling of this specific compound.
Hazard Analysis: Understanding the Compound
L-PHENYLALANINE (2-13C) is chemically identical to its unlabeled counterpart, with the exception of the carbon-13 isotope at the second carbon position. Since ¹³C is a stable, non-radioactive isotope, it does not present any radiological hazards.[1] Therefore, the safety considerations for the isotopically labeled compound are the same as for standard L-phenylalanine.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), L-phenylalanine is not classified as a hazardous substance.[2][3] However, as a fine crystalline powder, it can pose a risk of mechanical irritation to the eyes and respiratory tract if inhaled.[4][5] Ingesting large quantities may also be harmful.[5] Therefore, prudent laboratory practices are essential to minimize exposure.
Personal Protective Equipment (PPE): A Proactive Approach
Even with a non-hazardous compound, consistent and correct use of PPE is a cornerstone of laboratory safety. It protects against unforeseen reactions and cross-contamination.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against airborne particles and accidental splashes.[6][7] |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact and potential contamination of the sample.[7] |
| Protective Clothing | Standard laboratory coat | Shields skin and personal clothing from spills and dust.[8] |
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the safe handling of L-PHENYLALANINE (2-13C) from receipt to disposal.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6][9][10]
-
Ensure the container is tightly sealed to prevent absorption of moisture.
Preparation and Handling:
-
Work in a well-ventilated area or a chemical fume hood to minimize the inhalation of dust.[9][11]
-
Before handling, don the appropriate PPE as outlined in the table above.
-
To avoid creating dust, do not pour the powder. Use a spatula or a scoop to transfer the desired amount.
-
If weighing the compound, do so in a draft-shielded balance or a fume hood.
-
For dissolution, add the solid to the solvent slowly to prevent splashing.
Spill Management:
-
In the event of a small spill, gently sweep or vacuum the material into a suitable container for disposal.[9][12] Avoid dry sweeping which can generate dust.
-
After the material is collected, decontaminate the area with a damp cloth.
-
For larger spills, follow your institution's specific spill response procedures.
Disposal:
-
Dispose of unused L-PHENYLALANINE (2-13C) and any contaminated materials in accordance with local, state, and federal regulations.[5][9]
-
While not typically classified as hazardous waste, it should not be disposed of down the drain.[2]
-
Collect waste in a clearly labeled, sealed container.
Workflow Visualization
The following diagram illustrates the key decision points and actions in the safe handling of L-PHENYLALANINE (2-13C).
Sources
- 1. isotope.com [isotope.com]
- 2. carlroth.com [carlroth.com]
- 3. himediadownloads.com [himediadownloads.com]
- 4. cellseco.com [cellseco.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. L-Phenylalanine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. westliberty.edu [westliberty.edu]
- 10. guinama.com [guinama.com]
- 11. fishersci.com [fishersci.com]
- 12. webdev.durhamtech.edu [webdev.durhamtech.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
